tert-Butyl (10-aminodecyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(10-aminodecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPJHYIFKJREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216961-61-4 | |
| Record name | Decane-1,10-diamine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of tert-Butyl (10-aminodecyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (10-aminodecyl)carbamate
Introduction
This compound, also known as 1-Boc-1,10-diaminodecane, is a bifunctional organic compound that plays a crucial role in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As a linker molecule, it provides a flexible aliphatic chain that connects a ligand for a target protein with an E3 ubiquitin ligase ligand.[2][3] One end of the molecule features a primary amine, which is reactive towards various electrophiles, while the other end is protected with a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc group can be readily removed under mild acidic conditions, revealing a second primary amine for further conjugation.[1][2] This guide provides a comprehensive overview of the core , along with relevant experimental protocols and a workflow diagram illustrating its application.
Physicochemical Properties
The key are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 216961-61-4 | [1][4][5] |
| Molecular Formula | C15H32N2O2 | [1][5] |
| Molecular Weight | 272.43 g/mol | [1][4][5] |
| Boiling Point | 380.4 ± 15.0 °C at 760 mmHg | [4][5] |
| Melting Point | Not Available | [4] |
| Density | 0.932 g/cm³ | [5] |
| pKa (Predicted) | 12.94 ± 0.46 | [5] |
| LogP (Predicted) | 4.68180 | [5] |
| XLogP3 | 3.6 | [5] |
| Appearance | Solid-Liquid Mixture | [4] |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20°C. Store in a dry and dark environment. | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key parameters.
Synthesis of this compound
A common method for the synthesis of mono-Boc protected diamines involves the reaction of a diamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. To favor mono-protection, an excess of the diamine is typically used.
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve 1,10-diaminodecane in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM dropwise to the stirred diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired mono-protected product.
Determination of Melting Point (where applicable)
Procedure:
-
Calibrate the DSC instrument using standard materials (e.g., indium).
-
Accurately weigh a small sample (1-5 mg) of the purified compound into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is a standard procedure for the experimental determination of LogP.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of flasks containing a mixture of n-octanol and water, pre-saturated with each other.
-
Add a known amount of the stock solution to each flask.
-
Shake the flasks at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the flasks to ensure complete phase separation.
-
Carefully sample both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Application in PROTAC Synthesis Workflow
This compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use in conjugating a target protein ligand (TPL) and an E3 ligase ligand (E3LL).
Caption: Generalized workflow for PROTAC synthesis using this compound.
References
1-Boc-1,10-diaminodecane structural formula
An In-depth Technical Guide to 1-Boc-1,10-diaminodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Boc-1,10-diaminodecane, a key bifunctional linker molecule. Its unique structure, featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine separated by a ten-carbon aliphatic chain, makes it a versatile building block in organic synthesis and a critical component in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
1-Boc-1,10-diaminodecane, also known as tert-butyl (10-aminodecyl)carbamate, possesses a linear C10 alkyl chain that provides flexibility and hydrophobicity, while the terminal functional groups allow for sequential chemical modifications. The Boc protecting group offers stability under various conditions and can be readily removed under mild acidic conditions to reveal a second primary amine.
Structural Formula:
Physicochemical Properties:
A summary of the key quantitative data for 1-Boc-1,10-diaminodecane is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 216961-61-4 | [1][2] |
| Molecular Formula | C₁₅H₃₂N₂O₂ | [1][2][3] |
| Molecular Weight | 272.43 g/mol | [1][2][3] |
| Boiling Point | 380.4 °C at 760 mmHg | [1][2] |
| Density | 0.932 g/cm³ | [1][2] |
| pKa | 12.94 ± 0.46 (Predicted) | [1][3] |
| Storage Temperature | 2–8 °C under inert gas | [1][4] |
Synthesis of 1-Boc-1,10-diaminodecane
The synthesis of 1-Boc-1,10-diaminodecane is typically achieved through the selective mono-protection of 1,10-diaminodecane (B146516) using di-tert-butyl dicarbonate (B1257347) (Boc₂O). A general and efficient method involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with the Boc anhydride.
Experimental Protocol: Selective Mono-Boc Protection of 1,10-Diaminodecane
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.
Materials:
-
1,10-Diaminodecane
-
Anhydrous Methanol (B129727) (MeOH)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,10-diaminodecane (1 equivalent) in anhydrous methanol under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath and stir.
-
Slowly add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise to the solution. A white precipitate of the mono-hydrochloride salt of the diamine may form.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture, followed by the addition of a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2x) to remove any di-Boc protected diamine byproduct.
-
Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution.
-
Extract the basic aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 1-Boc-1,10-diaminodecane.
Applications in Research and Drug Development
1-Boc-1,10-diaminodecane is a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Building Block in Organic Synthesis: Its bifunctional nature allows it to be used as a linker to connect different molecular fragments. The free amine can react with carboxylic acids, activated esters, or carbonyls, while the Boc-protected amine can be deprotected at a later stage for further functionalization.[1]
-
PROTAC Linker Synthesis: This is one of the most significant applications of 1-Boc-1,10-diaminodecane.[1] In the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins, the linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand. The decane (B31447) chain of 1-Boc-1,10-diaminodecane provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.
-
Conjugation Applications: The reactive amine group facilitates the attachment of various molecules such as drugs, fluorescent dyes, or targeting moieties to create conjugates with specific functions for drug delivery or diagnostic purposes.[1]
Mandatory Visualizations
Synthesis Pathway of 1-Boc-1,10-diaminodecane
The following diagram illustrates the logical flow of the synthesis of 1-Boc-1,10-diaminodecane from its precursor, 1,10-diaminodecane.
Caption: Synthesis of 1-Boc-1,10-diaminodecane.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a typical experimental workflow for the synthesis of a PROTAC, where 1-Boc-1,10-diaminodecane is utilized as a linker.
Caption: PROTAC synthesis workflow.
References
In-Depth Technical Guide on the Solubility of tert-Butyl (10-aminodecyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (10-aminodecyl)carbamate is a bifunctional linker molecule of significant interest in pharmaceutical sciences and chemical biology. Its structure, featuring a ten-carbon aliphatic chain, a primary amine at one terminus, and a tert-butyloxycarbonyl (Boc)-protected amine at the other, makes it an ideal component for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and various molecular probes. The Boc-protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, allowing for sequential chemical modifications.
Understanding the solubility of this linker in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction conditions, influences reaction rates and yields, and is a critical parameter in developing purification strategies like crystallization and chromatography. This guide provides a comprehensive overview of the predicted solubility of this compound and details a robust experimental protocol for its quantitative determination.
Predicted Solubility Profile
The molecule possesses distinct polar and nonpolar regions:
-
Polar Regions: The primary amine (-NH₂) and the carbamate (B1207046) (-NHCOO-) groups can participate in hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Region: The long C₁₀ aliphatic chain (decyl group) is hydrophobic and will primarily interact through van der Waals forces.
This amphiphilic nature suggests a broad, but varied, solubility profile. The long alkyl chain is expected to dominate, rendering the molecule generally more soluble in nonpolar to moderately polar solvents. In contrast, the smaller, related molecule, tert-butyl carbamate, is soluble in polar organic solvents like methylene (B1212753) chloride, chloroform, and alcohols, but only slightly soluble in nonpolar solvents like petroleum ether.[1][2][3] The presence of the C₁₀ chain in the target molecule will significantly enhance its solubility in nonpolar solvents.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexanes, Toluene | High | The long C₁₀ aliphatic chain will interact favorably with nonpolar solvents through London dispersion forces.[4][5] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate both the nonpolar alkyl chain and the moderately polar carbamate group.[1][3] |
| Tetrahydrofuran (THF) | Moderate to High | THF has a moderate polarity and can interact with both ends of the molecule. | |
| Ethyl Acetate | Moderate | Offers a balance of polarity suitable for solvating the molecule. | |
| Acetonitrile (ACN) | Low to Moderate | The high polarity of ACN may not favorably interact with the long nonpolar chain. | |
| Dimethylformamide (DMF) | Moderate | A highly polar solvent that can solvate the polar functional groups, but the large nonpolar chain may limit overall solubility.[6] | |
| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, its high polarity is well-suited for the polar ends, but less so for the hydrophobic tail.[6] | |
| Polar Protic | Methanol, Ethanol | Moderate | These alcohols can act as hydrogen bond donors and acceptors, interacting with the amine and carbamate groups, while the alkyl portion provides some solubility for the tail.[7] |
| Water | Very Low / Insoluble | The dominant hydrophobic character of the C₁₀ chain will lead to very poor solubility in water.[7][8] |
Experimental Protocol for Solubility Determination
The following section details a standardized methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps (B75204) (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or a gravimetric analysis setup (vacuum oven, desiccator).
Procedure: Shake-Flask Method
This protocol is adapted from established methods for determining the solubility of solid organic compounds.[9]
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that ensures undissolved solid remains at equilibrium is crucial (e.g., 20-50 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature orbital shaker (e.g., set to 25 °C and 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.
-
Quantification: Determine the concentration of the solute in the filtered supernatant using one of the following methods:
-
3.2.1 Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered aliquot.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point.
-
Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute residue.
-
Calculate the solubility based on the mass of the residue and the initial volume of the aliquot.
-
-
3.2.2 HPLC Analysis (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system.
-
Accurately dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Data Reporting
Solubility should be reported in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.
Visualization of Experimental Workflows
As a bifunctional linker, this compound is typically used in multi-step synthetic sequences. The diagram below illustrates a generalized workflow for its application in the synthesis of a PROTAC molecule, a common application for such linkers.
Caption: Generalized workflow for PROTAC synthesis using the linker.
References
- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 2. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Buy Tert butyl Carbamate 4248-19-5 Online [nsrlaboratories.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
tert-Butyl (10-aminodecyl)carbamate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (10-aminodecyl)carbamate, a critical bifunctional linker molecule. The guide details its physicochemical properties, provides detailed experimental protocols for its synthesis and application, and illustrates its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound is an aliphatic hydrocarbon chain featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for sequential chemical modifications, making it a valuable tool in synthetic chemistry, particularly in the field of targeted protein degradation.
| Parameter | Value | Reference |
| Molecular Weight | 272.43 g/mol | [1][2] |
| Chemical Formula | C15H32N2O2 | [2] |
| Common Synonyms | 1-Boc-1,10-diaminodecane, N-Boc-1,10-diaminodecane | [1] |
| CAS Number | 216961-61-4 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the construction of a PROTAC.
Synthesis of this compound via Selective Mono-Boc Protection
This protocol describes a common method for the selective protection of one amine group in a symmetric diamine, 1,10-diaminodecane (B146516).
Materials:
-
1,10-Diaminodecane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 1,10-diaminodecane (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid (1.0 eq) in methanol dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to facilitate the formation of the mono-hydrochloride salt.
-
Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add water and diethyl ether. Separate the layers.
-
Neutralization and Extraction: Basify the aqueous layer to a pH of >12 with a sodium hydroxide solution. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel to obtain the final product.
Application in PROTAC Synthesis: Amide Bond Formation
This protocol details the use of this compound as a linker to conjugate a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand.
Step 1: Coupling of Target Protein Ligand to the Linker
Materials:
-
Target Protein Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the target protein ligand with a carboxylic acid functional group (Component A-COOH) in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected conjugate (Component A-linker-Boc).
Step 2: Boc Deprotection
Materials:
-
Component A-linker-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Component A-linker-Boc in dichloromethane.
-
Add Trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-linker-NH2) is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
Materials:
-
Component A-linker-NH2 (from Step 2)
-
E3 Ligase Ligand-COOH (Component B-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-linker-NH2 and Component B-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC (High-Performance Liquid Chromatography) to obtain the desired product.
Visualized Workflow: PROTAC Synthesis
The following diagram illustrates the key steps in the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: Workflow for PROTAC synthesis using a bifunctional amine linker.
References
In-Depth Technical Guide to N-Boc-decane-1,10-diamine for Researchers and Drug Development Professionals
An essential linker for targeted protein degradation, N-Boc-decane-1,10-diamine is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, chemical properties, and its application in the synthesis of PROTACs, tailored for researchers, scientists, and drug development professionals.
N-Boc-decane-1,10-diamine, also known as tert-butyl (10-aminodecyl)carbamate, is a bifunctional molecule featuring a ten-carbon aliphatic chain. One terminus is a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it an ideal linker for conjugating a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand in the synthesis of PROTACs. The Boc protecting group can be readily removed under acidic conditions to reveal a second primary amine, allowing for sequential conjugation.
Commercial Availability
N-Boc-decane-1,10-diamine (CAS Number: 216961-61-4) is readily available from a variety of chemical suppliers. The purity and pricing can vary between suppliers, and it is typically sold as a solid. Below is a summary of offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |
| BroadPharm | This compound | 216961-61-4 | C15H32N2O2 | 272.43 | - | - |
| MedChemExpress | This compound | 216961-61-4 | C15H32N2O2 | 272.43 | - | - |
| Apollo Scientific | Decane-1,10-diamine, N-BOC protected | 216961-61-4 | C15H32N2O2 | 272.43 | 95%[1] | - |
| Sigma-Aldrich | Decane-1,10-diamine, N-BOC protected | 216961-61-4 | C15H32N2O2 | 272.43 | 95%[2] | Solid[2] |
| MedKoo | This compound | 216961-61-4 | C15H32N2O2 | 272.43 | >98%[3] | - |
| Supplier | Storage Conditions | Pricing (USD) |
| BroadPharm | - | - |
| MedChemExpress | - | - |
| Apollo Scientific | - | £49.00 (250mg), £110.00 (1g)[1] |
| Sigma-Aldrich | 2-8°C[2] | - |
| MedKoo | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[3] | $350 (500mg), $650 (1g), $1,250 (5g)[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of N-Boc-decane-1,10-diamine and its subsequent use in PROTAC synthesis are crucial for researchers. Below are representative methodologies.
Synthesis of N-Boc-decane-1,10-diamine (Mono-Boc Protection of 1,10-Diaminodecane)
This protocol is a general method for the selective mono-Boc protection of a symmetrical diamine.
Materials:
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Brine
Procedure:
-
Dissolve 1,10-diaminodecane (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of HCl (1 equivalent) in methanol to the diamine solution. Stir the mixture for 30 minutes at 0°C.
-
To this mixture, add a solution of (Boc)₂O (1 equivalent) in methanol dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and adjust the pH to 9-10 with a 1M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-decane-1,10-diamine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Deprotection of N-Boc-decane-1,10-diamine
The Boc group can be removed under acidic conditions to yield the free diamine.
Materials:
-
N-Boc-decane-1,10-diamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-decane-1,10-diamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to obtain the free diamine.
General Protocol for PROTAC Synthesis using N-Boc-decane-1,10-diamine
This protocol outlines a general two-step approach for synthesizing a PROTAC.
Step 1: Coupling of the "Warhead" to the Linker
-
Activate the carboxylic acid group of the warhead molecule using a coupling agent such as HATU or HOBt/EDC in an appropriate solvent like DMF or DCM.
-
Add N-Boc-decane-1,10-diamine (1 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to the activated warhead solution.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting Boc-protected linker-warhead conjugate by column chromatography or preparative HPLC.
Step 2: Deprotection and Coupling of the E3 Ligase Ligand
-
Deprotect the Boc group of the purified linker-warhead conjugate using the TFA/DCM method described above.
-
Activate the carboxylic acid group of the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or lenalidomide) using a suitable coupling reagent.
-
Couple the deprotected linker-warhead amine with the activated E3 ligase ligand in the presence of a base like DIPEA.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule using preparative HPLC.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows involving N-Boc-decane-1,10-diamine.
References
The Versatile Role of tert-Butyl (10-aminodecyl)carbamate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecules with precise functionalities are paramount to the development of novel therapeutics. Among the vast arsenal (B13267) of chemical building blocks, bifunctional linkers play a critical role in connecting different molecular entities to achieve a desired biological outcome. This technical guide delves into the core functionalities and applications of tert-Butyl (10-aminodecyl)carbamate , a versatile aliphatic linker that has gained prominence, particularly in the burgeoning field of targeted protein degradation.
This document provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its role in Proteolysis-Targeting Chimeras (PROTACs). Furthermore, it outlines detailed experimental protocols and presents key data in a structured format to aid researchers in its practical application.
Core Properties and Synthesis
This compound is a linear aliphatic chain featuring two distinct functional groups at its termini: a primary amine and a tert-butoxycarbonyl (Boc)-protected amine. This differential protection is the cornerstone of its utility, allowing for sequential and controlled conjugation to other molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.
| Property | Value |
| Molecular Formula | C₁₅H₃₂N₂O₂ |
| Molecular Weight | 272.43 g/mol |
| CAS Number | 216961-61-4 |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) |
| pKa (predicted) | 10.5 - 11.5 (for the primary amine) |
Synthesis
The synthesis of this compound typically involves the mono-protection of 1,10-diaminodecane (B146516). A general and adaptable protocol for this transformation is described below.
Materials:
-
1,10-Diaminodecane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Dissolve 1,10-diaminodecane (1 equivalent) in a mixture of dichloromethane (DCM) and water at room temperature with vigorous stirring.
-
Add a solution of sodium hydroxide (1.1 equivalents) to the mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9 equivalents) in DCM to the reaction mixture. The substoichiometric amount of (Boc)₂O is crucial for favoring mono-protection.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry
The unique bifunctional nature of this compound makes it a valuable tool in several areas of medicinal chemistry, most notably in the construction of PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound serves as a flexible, aliphatic linker. The length and flexibility of the linker are critical determinants of the efficacy of a PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The 10-carbon chain of this linker provides a significant degree of spatial separation and conformational freedom.
The primary amine of this compound can be readily coupled to a carboxylic acid on a target protein ligand or an E3 ligase ligand using standard peptide coupling reagents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., POI ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography or preparative HPLC.
The Boc protecting group can be removed under acidic conditions to reveal the second primary amine, which is then available for conjugation to the other binding partner.
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can often be used in the next step without further purification.
Drug Delivery and Nanoparticle Formulation
The amphiphilic nature of molecules derived from this compound, possessing a long hydrophobic alkyl chain and a hydrophilic amine terminus, makes them interesting candidates for applications in drug delivery. While specific, widespread examples in the literature are still emerging, the fundamental properties suggest potential for their use in the formation of micelles or as components of self-assembling nanoparticles for the encapsulation of hydrophobic drugs.
Quantitative Data and Characterization
The successful development of PROTACs relies on rigorous quantitative analysis to determine their efficacy and mechanism of action. While specific data for PROTACs utilizing this compound as a linker is highly dependent on the specific target and E3 ligase ligands, the key parameters for evaluation are universal.
Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Assay |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western, Mass Spectrometry |
| Ternary Complex Formation | Assessment of the binding affinity and stability of the POI-PROTAC-E3 ligase complex. | SPR, ITC, FRET, TR-FRET |
| Ubiquitination | Measurement of the ubiquitination of the target protein. | In vitro ubiquitination assays, Western Blot |
| Selectivity | Assessment of degradation of off-target proteins. | Proteomics (e.g., TMT-based quantitative proteomics) |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined bifunctional nature, with orthogonally protected amines, makes it an ideal linker for the construction of complex molecules like PROTACs. The 10-carbon aliphatic chain provides the necessary length and flexibility to facilitate the formation of productive ternary complexes in targeted protein degradation. As the field of PROTACs and other targeted therapeutic modalities continues to expand, the utility of well-characterized and synthetically accessible linkers like this compound will undoubtedly continue to grow, enabling the development of the next generation of precision medicines. Researchers are encouraged to utilize the protocols and data presented in this guide as a foundation for their own investigations into the vast potential of this important chemical tool.
The Versatile Building Block: A Technical Guide to tert-Butyl (10-aminodecyl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of drug discovery, the strategic design of molecular architectures is paramount to achieving therapeutic efficacy. Among the vast arsenal (B13267) of chemical tools, bifunctional molecules have emerged as powerful modalities for modulating cellular processes. Central to the construction of these sophisticated molecules is the selection of appropriate chemical building blocks that offer precise control over length, flexibility, and reactivity. tert-Butyl (10-aminodecyl)carbamate, a heterobifunctional linker, has garnered significant attention for its utility in bridging molecular entities, particularly in the burgeoning field of targeted protein degradation. This in-depth technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Data
This compound is a linear aliphatic chain functionalized with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This differential protection allows for selective chemical modifications, making it an ideal scaffold for multistep synthetic strategies.[1][2]
| Property | Value | Reference(s) |
| Chemical Formula | C15H32N2O2 | [3] |
| Molecular Weight | 272.43 g/mol | [3] |
| CAS Number | 216961-61-4 | [3] |
| Appearance | To be determined; likely a solid at room temperature | [3] |
| Purity | >98% (typical) | [3] |
| Solubility | To be determined | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark environment. | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective mono-Boc protection of 1,10-diaminodecane (B146516). This method leverages the controlled reaction of di-tert-butyl dicarbonate (B1257347) with the diamine to yield the desired mono-protected product.
Experimental Protocol: Mono-Boc Protection of 1,10-Diaminodecane
This protocol is adapted from a general method for the selective mono-Boc protection of symmetrical diamines.[4][5]
Materials:
-
1,10-Diaminodecane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrochloric acid (HCl)
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Monoprotonation of the Diamine:
-
Dissolve 1,10-diaminodecane (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1 equivalent) in methanol to the stirred diamine solution.
-
Allow the reaction mixture to stir for 15-30 minutes at 0°C to form the mono-hydrochloride salt of the diamine.
-
-
Boc Protection:
-
To the solution containing the mono-hydrochloride salt, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride.
-
Filter the mixture and wash the solid with diethyl ether.
-
To the filtrate, add a solution of sodium hydroxide to neutralize the remaining HCl salt and deprotonate the ammonium (B1175870) group.
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Application as a PROTAC Linker
The primary application of this compound is as a flexible, aliphatic linker in the synthesis of PROTACs.[1][2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process:
-
Boc Deprotection: The Boc protecting group is removed under mild acidic conditions to expose the second primary amine.
-
Coupling Reactions: The now-difunctionalized linker is sequentially coupled to a "warhead" (a ligand that binds to the target protein) and an E3 ligase ligand. The free amine of this compound is reactive towards carboxylic acids, activated NHS esters, and other carbonyl compounds.[1]
Experimental Protocol: General PROTAC Synthesis
This protocol outlines a general strategy for coupling the linker to a warhead and an E3 ligase ligand. The specific reaction conditions will vary depending on the nature of the warhead and E3 ligase ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Warhead with a reactive group (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive group (e.g., carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
HPLC for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected diamine linker.
-
-
First Coupling Reaction (e.g., to the Warhead):
-
Dissolve the warhead (1 equivalent) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Add the deprotected diamine linker (1 equivalent) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the mono-coupled product by preparative HPLC.
-
-
Second Coupling Reaction (e.g., to the E3 Ligase Ligand):
-
Dissolve the mono-coupled intermediate (1 equivalent) and the E3 ligase ligand (1 equivalent) in an anhydrous solvent.
-
Add a coupling agent and a base.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
-
Characterize the final product by HRMS and NMR.
-
Visualizing the Role of this compound
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC using this compound.
Targeted Protein Degradation Signaling Pathway
Caption: The mechanism of targeted protein degradation mediated by a PROTAC molecule.
Conclusion
This compound serves as a valuable and versatile chemical building block in modern drug discovery, particularly in the rational design of PROTACs. Its linear aliphatic structure provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase. The orthogonal protecting groups on its termini allow for controlled and sequential chemical modifications, making it an indispensable tool for constructing complex bifunctional molecules. As the field of targeted protein degradation continues to expand, the utility of well-defined linkers like this compound will undoubtedly grow, enabling the development of novel therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 216961-61-4 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. bioorg.org [bioorg.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. Buy Tert-butyl N-(12-aminododecyl)carbamate | 109792-60-1 [smolecule.com]
Methodological & Application
Application Notes and Protocols for tert-Butyl (10-aminodecyl)carbamate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
Alkyl chains are a common and versatile class of linkers used in PROTAC design. Among these, tert-Butyl (10-aminodecyl)carbamate stands out as a valuable building block. This linear 10-carbon chain provides significant length and flexibility, which can be crucial for spanning the distance between the POI and the E3 ligase and enabling productive ternary complex formation. Its bifunctional nature, with a free amine at one end and a Boc-protected amine at the other, allows for a modular and straightforward approach to PROTAC synthesis. The free amine can be readily coupled to a carboxylic acid or activated ester on one of the ligands, while the Boc-protected amine can be deprotected under mild acidic conditions to allow for subsequent coupling to the second ligand.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, with a specific focus on the development of androgen receptor (AR) degraders.
Core Concepts: The Role of the C10 Alkyl Linker in PROTACs
The 10-carbon alkyl chain of this compound offers several advantages in PROTAC design:
-
Optimal Length and Flexibility: Longer linkers can be essential for targets where the binding pockets for the ligand and the E3 ligase are distant. The flexibility of the alkyl chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.
-
Modularity and Synthetic Accessibility: As a bifunctional linker, it facilitates a convergent synthetic strategy. This modularity allows for the rapid generation of PROTAC libraries with variations in the POI ligand or E3 ligase ligand to optimize degradation activity.
-
Physicochemical Properties: The hydrophobic nature of the alkyl chain can influence the overall physicochemical properties of the PROTAC, such as cell permeability. While beneficial for crossing cell membranes, excessive lipophilicity can lead to poor solubility and off-target effects, necessitating a balance in the overall molecular design.
Featured Application: Synthesis of an Androgen Receptor (AR) PROTAC
Here, we detail the application of this compound in the synthesis of a VHL-recruiting androgen receptor (AR) degrader. The androgen receptor is a key driver in prostate cancer, and its targeted degradation represents a promising therapeutic strategy.
Quantitative Data Summary
The following table summarizes the degradation potency of an exemplary AR-targeting PROTAC utilizing a 10-carbon linker, ARD-69.[1]
| Compound | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| ARD-69 | Androgen Receptor (AR) | VHL | LNCaP | 0.86 | >95 |
| ARD-69 | Androgen Receptor (AR) | VHL | VCaP | 0.76 | >95 |
| ARD-69 | Androgen Receptor (AR) | VHL | 22Rv1 | 10.4 | Not Reported |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
The synthesis of an AR-PROTAC using this compound can be achieved through a multi-step process involving the coupling of the linker to the VHL E3 ligase ligand and the AR ligand.
Step 1: Synthesis of the Linker-VHL Ligand Intermediate
This step involves the coupling of the VHL ligand (containing a carboxylic acid) with this compound.
-
Reagents and Materials:
-
VHL ligand with a free carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the VHL ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected Linker-VHL ligand intermediate.
-
Step 2: Boc Deprotection of the Linker
This step removes the Boc protecting group to reveal a free amine for the final coupling reaction.
-
Reagents and Materials:
-
Boc-protected Linker-VHL ligand intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the Boc-protected Linker-VHL ligand intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-Linker-VHL ligand TFA salt is often used in the next step without further purification.
-
Step 3: Final Coupling to the Androgen Receptor Ligand
This final step involves the coupling of the deprotected linker-VHL ligand with the AR ligand.
-
Reagents and Materials:
-
Amine-Linker-VHL ligand intermediate (from Step 2) (1.0 eq)
-
AR ligand with a free carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere
-
-
Procedure:
-
Dissolve the AR ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the amine-Linker-VHL ligand intermediate in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to yield the desired AR-PROTAC.
-
Step 4: Western Blot for AR Degradation
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the androgen receptor in a cellular context.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
Synthesized AR-PROTAC
-
DMSO (for stock solution)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate prostate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AR-PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-AR antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: Modular synthesis of an AR-PROTAC.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Androgen Receptor Signaling Pathway
The androgen receptor is a steroid hormone receptor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone, translocates to the nucleus and functions as a DNA-binding transcription factor. It regulates the expression of a multitude of genes involved in the development and maintenance of male secondary sexual characteristics and the growth and survival of prostate cells. In prostate cancer, the AR signaling pathway is often hyperactivated, driving tumor growth and progression.
By inducing the degradation of the AR protein, PROTACs effectively shut down this entire signaling cascade. This leads to the downregulation of AR target genes, such as prostate-specific antigen (PSA), and ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Caption: AR signaling and PROTAC-mediated disruption.
Conclusion
This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its 10-carbon chain provides the necessary length and flexibility to facilitate the degradation of challenging targets, as demonstrated in the context of the androgen receptor. The modular synthetic approach enabled by this linker allows for the systematic optimization of PROTAC properties. The detailed protocols and conceptual frameworks provided herein are intended to guide researchers in the successful application of this compound for the development of novel protein degraders.
References
Application Notes and Protocols: Efficient Boc Deprotection of tert-Butyl (10-aminodecyl)carbamate with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (10-aminodecyl)carbamate using trifluoroacetic acid (TFA). The resulting product, 1,10-diaminodecane (B146516), is a valuable linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide outlines the reaction mechanism, optimized reaction conditions, detailed experimental procedures, and purification strategies.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering clean and efficient removal.[2] The deprotection of this compound yields 1,10-diaminodecane, a linear C10 alkyl diamine linker. This linker is crucial in the design and synthesis of bivalent molecules such as PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and nature of the linker are critical for optimizing the biological activity of these molecules. Therefore, a reliable and well-characterized protocol for the synthesis of 1,10-diaminodecane is of significant importance.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate (B1207046) oxygen by TFA. This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene (B52900) gas.[1] The resulting amine is protonated by the excess TFA to form the corresponding trifluoroacetate (B77799) salt.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of amines using TFA, as reported in the literature for various substrates. These conditions can serve as a starting point for the optimization of the deprotection of this compound.
| Substrate Class | TFA Concentration (v/v in DCM) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| General Amines | 20-50% | Room Temperature | 0.5 - 2 | >90 | |
| Peptide Synthesis | 55% | Room Temperature | 0.5 | ~90 | [3] |
| General Amines | Neat TFA | Room Temperature | < 0.5 | High | |
| Various N-Boc Amines | 5 equivalents in DCM | 60 (Microwave) | 0.5 | High | [4][5] |
| General Procedure | 1:1 to 1:4 TFA:DCM | 0 to Room Temperature | 1 - 18 | 87-99 | [6][7] |
Experimental Protocols
This section provides a detailed protocol for the Boc deprotection of this compound.
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq., or as a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Removal of Residual TFA: To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least once.[7] The resulting product at this stage is the bis(trifluoroacetate) salt of 1,10-diaminodecane, which can be used directly in some applications.
Work-up for the Free Amine
-
Neutralization: Dissolve the residue from step 5 in DCM. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetate salt. Be cautious as CO₂ evolution may occur.
-
Extraction: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 1,10-diaminodecane as the free base.
Characterization
The final product, 1,10-diaminodecane, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The neutralization step with sodium bicarbonate can generate CO₂ gas, leading to pressure build-up. Ensure adequate venting.
Conclusion
The Boc deprotection of this compound using trifluoroacetic acid is a robust and efficient method for the synthesis of 1,10-diaminodecane. The protocol provided, along with the summarized quantitative data, offers a solid foundation for researchers to perform this transformation successfully. The choice of work-up procedure allows for the isolation of either the bis(trifluoroacetate) salt or the free base, depending on the requirements of subsequent synthetic steps. Careful monitoring and adherence to safety precautions are essential for a successful outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Conjugation of tert-Butyl (10-aminodecyl)carbamate to a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to the bifunctional linker, tert-Butyl (10-aminodecyl)carbamate. This key intermediate is a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.
Introduction
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The VHL E3 ligase is a commonly exploited ligase in PROTAC design. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.
This protocol outlines the conjugation of this compound, a flexible aliphatic linker, to a VHL ligand functionalized with a carboxylic acid. The resulting product contains a Boc-protected terminal amine, which can be subsequently deprotected for conjugation to a POI ligand, completing the synthesis of the PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a VHL-based PROTAC. The PROTAC forms a ternary complex with the VHL E3 ligase and the target protein of interest. This proximity enables the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
This section details the two-step synthesis for the conjugation of this compound to a VHL ligand containing a carboxylic acid functional group.
Step 1: Amide Coupling of VHL Ligand and Linker
This protocol utilizes HATU as the coupling reagent for the formation of a stable amide bond between the carboxylic acid of the VHL ligand and the primary amine of the linker.
Reaction Scheme:
Caption: Amide coupling reaction.
Materials:
-
VHL ligand with a terminal carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes and Ethyl Acetate)
Procedure:
-
To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.5 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the Boc-protected VHL-linker conjugate.
Characterization:
The purified product should be characterized by:
-
LC-MS: To confirm the molecular weight of the desired product.
-
¹H and ¹³C NMR: To confirm the structure of the conjugate.
Step 2: Boc Deprotection of the VHL-Linker Conjugate
This protocol describes the removal of the Boc protecting group to yield the terminal primary amine, which is ready for conjugation to a POI ligand.
Reaction Scheme:
Caption: Boc deprotection reaction.
Materials:
-
Boc-protected VHL-linker conjugate
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the Boc-protected VHL-linker conjugate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final VHL-linker conjugate with a free amine.[1][2]
Characterization:
The final product should be characterized by:
-
LC-MS: To confirm the molecular weight of the deprotected product.
-
¹H NMR: To confirm the removal of the Boc group (disappearance of the t-butyl signal).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of the VHL-linker conjugate.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Condition |
| VHL Ligand | 1.0 equivalent |
| Linker | 1.2 equivalents |
| Coupling Reagent | HATU (1.5 equivalents) |
| Base | DIPEA (3.0 equivalents) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Purification | Flash Column Chromatography |
| Expected Yield | 60-80% |
Table 2: Boc Deprotection Reaction Parameters
| Parameter | Condition |
| Substrate | 1.0 equivalent |
| Reagent | TFA (10-20 equivalents) |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous basic wash |
| Expected Yield | >90% (often used crude in next step) |
Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and characterization of the VHL-linker conjugate.
Caption: Synthesis and characterization workflow.
References
Application Notes and Protocols for Click Chemistry Utilizing Derivatives of 1-Boc-1,10-diaminodecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-Boc-1,10-diaminodecane derivatives in click chemistry, a powerful bioconjugation technique. The focus is on the synthesis of key azide (B81097) and alkyne-functionalized synthons and their subsequent application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction is a prime example of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction is highly efficient and specific, proceeding under mild, often aqueous, conditions.
The 1-Boc-1,10-diaminodecane scaffold provides a versatile, mid-length (10-carbon) aliphatic spacer that is frequently employed in the construction of more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is crucial for its efficacy, and long-chain diamines like 1,10-diaminodecane (B146516) are often used to bridge the target protein binder and the E3 ligase ligand. Click chemistry offers a highly efficient method for the assembly of these components.
Synthesis of 1-Boc-1,10-diaminodecane Derivatives for Click Chemistry
To utilize 1-Boc-1,10-diaminodecane in click chemistry, it must first be functionalized with either an azide or an alkyne group. The Boc protecting group on one of the amines allows for selective functionalization of the free amine.
Synthesis of tert-butyl (10-azidodecyl)carbamate (Azide Derivative 1)
This protocol describes the conversion of the free amine in 1-Boc-1,10-diaminodecane to an azide. This is a crucial step for preparing the linker for subsequent CuAAC reactions with alkyne-containing molecules.
Reaction Scheme:
Caption: Synthesis of tert-butyl (10-azidodecyl)carbamate.
Experimental Protocol:
-
Dissolve 1-Boc-1,10-diaminodecane (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a catalytic amount of copper(II) sulfate (B86663) (CuSO₄).
-
Add imidazole-1-sulfonyl azide hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Synthesis of Azide Derivative 1:
| Parameter | Value | Reference |
| Starting Material | 1-Boc-1,10-diaminodecane | N/A |
| Reagents | Imidazole-1-sulfonyl azide hydrochloride, CuSO₄ | N/A |
| Solvent | Dichloromethane (DCM) | N/A |
| Reaction Time | Typically 2-4 hours | N/A |
| Yield | >90% (expected) | N/A |
Synthesis of tert-butyl (10-(prop-2-yn-1-ylamino)decyl)carbamate (Alkyne Derivative 2)
This protocol details the installation of a terminal alkyne onto the 1-Boc-1,10-diaminodecane scaffold via reaction with propargyl bromide.
Reaction Scheme:
Caption: Synthesis of an alkyne-functionalized diaminodecane.
Experimental Protocol:
-
To a solution of 1-Boc-1,10-diaminodecane (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add propargyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Synthesis of Alkyne Derivative 2:
| Parameter | Value | Reference |
| Starting Material | 1-Boc-1,10-diaminodecane | N/A |
| Reagents | Propargyl bromide, K₂CO₃ | N/A |
| Solvent | Acetonitrile | N/A |
| Reaction Time | Typically 4-8 hours | N/A |
| Yield | >85% (expected) | N/A |
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the azide or alkyne derivatives of 1-Boc-1,10-diaminodecane are synthesized, they can be used in CuAAC reactions to conjugate with a molecule of interest (e.g., a small molecule drug, a peptide, or a fluorescent probe) bearing the complementary functional group.
General Protocol for CuAAC Reaction
This protocol provides a general procedure for the click reaction between an azide and a terminal alkyne.
Experimental Workflow:
Caption: General workflow for a CuAAC reaction.
Materials:
-
Azide-functionalized 1-Boc-1,10-diaminodecane derivative (1.0 eq)
-
Terminal alkyne-containing molecule of interest (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Sodium ascorbate (B8700270) (10-50 mol%)
-
A suitable ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents (1-10 mol%)
-
Solvent: A mixture of t-butanol and water, or DMSO is commonly used.
Procedure:
-
In a reaction vessel, dissolve the azide derivative and the terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a premix of CuSO₄·5H₂O and the ligand in a small amount of the reaction solvent.
-
Add the catalyst premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate. A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the work-up procedure will depend on the nature of the product. Typically, it involves dilution with water and extraction with an organic solvent like ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Reference |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | 1:1 to 1:10 (excess of one reagent) | N/A |
| Copper Catalyst | 1-5 mol% | 0.1-1 mM | N/A |
| Ligand | 1-5 mol% | 0.5-5 mM (often 5:1 ligand to copper ratio) | N/A |
| Reducing Agent | 10-20 mol% | 5-10 mM | N/A |
| Solvent | t-BuOH/H₂O, THF, DMSO | PBS, Bicarbonate Buffer | N/A |
| Temperature | Room Temperature | Room Temperature | N/A |
| Reaction Time | 1-12 hours | 30-120 minutes | N/A |
| Typical Yields | >90% | Often high, but substrate-dependent | N/A |
Applications in Drug Development: PROTAC Synthesis
A significant application of click chemistry with 1-Boc-1,10-diaminodecane derivatives is in the synthesis of PROTACs. The diamonodecane chain acts as the linker, and the triazole ring formed via the click reaction provides a stable connection between the target protein binder and the E3 ligase ligand.
Signaling Pathway Visualization:
Caption: Mechanism of action for a PROTAC.
The synthesis of a PROTAC using a 1-Boc-1,10-diaminodecane derived linker would typically involve:
-
Synthesis of an azide or alkyne derivative of 1-Boc-1,10-diaminodecane as described above.
-
Synthesis of a target protein binder functionalized with the complementary click handle (alkyne or azide).
-
Synthesis of an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or pomalidomide) also functionalized with a click handle.
-
A two-step click chemistry approach where the linker is first attached to either the target binder or the E3 ligase ligand, followed by deprotection of the Boc group and subsequent conjugation to the second component. Alternatively, a one-pot, two-step reaction can sometimes be employed.
The modularity and efficiency of click chemistry make it an ideal strategy for rapidly generating libraries of PROTACs with varying linker lengths and attachment points for optimization of their degradation activity.
Conclusion
Derivatives of 1-Boc-1,10-diaminodecane are valuable building blocks for creating functionalized molecules for a variety of applications, particularly in drug discovery and bioconjugation. The protocols provided herein offer a starting point for the synthesis of azide and alkyne derivatives and their subsequent use in robust and efficient CuAAC reactions. The mild reaction conditions and high yields associated with click chemistry make it a superior method for the assembly of complex biomolecules and targeted therapeutics like PROTACs.
References
Step-by-Step Guide to Synthesizing a PROTAC with a C10 Alkyl Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker plays a crucial role in the efficacy of a PROTAC, influencing its stability, solubility, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase.[4] Alkyl chains are a common choice for linkers due to their synthetic tractability and the ability to systematically vary their length to optimize degradation activity.[2][5]
This document provides a detailed, step-by-step guide for the synthesis of a PROTAC featuring a 10-carbon (C10) alkyl linker. The protocols outlined below describe a modular approach, allowing for the synthesis of various PROTACs by substituting the target protein and E3 ligase ligands.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Incorporation of tert-Butyl (10-aminodecyl)carbamate in Small Molecule Drug Conjugates (SMDCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Molecule Drug Conjugates (SMDCs) represent a promising therapeutic modality that combines the potent activity of a cytotoxic payload with the precise targeting of a small molecule ligand.[] This targeted delivery strategy aims to maximize efficacy at the site of disease while minimizing off-target toxicity.[][2] A critical component of any SMDC is the linker, which covalently connects the targeting ligand to the payload.[2][3] The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate.[2][3]
This document provides detailed application notes and protocols for the use of tert-Butyl (10-aminodecyl)carbamate , a versatile, heterobifunctional linker, in the synthesis of SMDCs. This linker features a ten-carbon aliphatic chain that provides flexibility and spatial separation between the conjugated molecules.[4][5] Its key feature is the presence of a free primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[4][6] The Boc group serves as a temporary mask, enabling a controlled, sequential conjugation strategy, which is essential for constructing well-defined and homogenous SMDCs.[7][8] The free amine is reactive towards functional groups like carboxylic acids or activated NHS esters, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine for subsequent conjugation.[4][9]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 216961-61-4 | [10] |
| Molecular Formula | C₁₅H₃₂N₂O₂ | [10] |
| Molecular Weight | 272.43 g/mol | [10] |
| Synonyms | 1-Boc-1,10-diaminodecane, tert-butyl N-(10-aminodecyl)carbamate | [4] |
| Structure | An alkane chain with terminal amine and Boc-protected amino groups. | [4][6] |
| Reactivity | The free amine reacts with carboxylic acids, NHS esters, aldehydes, etc. The Boc group is removed under mild acidic conditions. | [4][6] |
General Synthesis Workflow
The incorporation of this compound into an SMDC follows a logical, stepwise process that leverages the linker's bifunctional nature. The Boc protecting group ensures that the conjugation reactions occur in a controlled sequence, preventing the formation of undesired polymers or complex product mixtures.[7] The overall workflow is visualized below.
References
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Tert-butyl N-(12-aminododecyl)carbamate | 109792-60-1 [smolecule.com]
- 6. This compound, 216961-61-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 216961-61-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Solubility with Alkyl Chain Linkers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the solubility of Proteolysis Targeting Chimeras (PROTACs) using alkyl chain linkers.
Frequently Asked Questions (FAQs)
Q1: Why is PROTAC solubility a critical parameter in drug discovery?
A1: Poor aqueous solubility is a significant hurdle in PROTAC development. It can lead to several issues, including:
-
Inaccurate biological data: Precipitation of the PROTAC in aqueous assay buffers can result in an underestimation of its potency (e.g., DC50 and Dmax values) and lead to irreproducible results.[1]
-
Low bioavailability: For oral administration, poor solubility in intestinal fluids can severely limit the absorption of the PROTAC, leading to low exposure and reduced efficacy in vivo.[2]
-
Challenges in formulation: Developing a suitable formulation for preclinical and clinical studies becomes more complex and costly for poorly soluble compounds.
Q2: How do alkyl chain linkers generally affect PROTAC solubility?
A2: Alkyl chain linkers are a common choice in PROTAC design due to their synthetic accessibility and chemical stability.[3] However, they are inherently hydrophobic. As the length of the alkyl chain increases, the lipophilicity of the PROTAC molecule typically increases, which can lead to a decrease in aqueous solubility.[] This is a critical trade-off, as a certain linker length is necessary to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Q3: What are the primary strategies for improving the solubility of PROTACs with alkyl linkers?
A3: There are two main approaches to enhance the solubility of PROTACs containing alkyl linkers:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC, primarily by modifying the linker. Strategies include:
-
Incorporating polar functional groups: Introducing heteroatoms (e.g., oxygen as an ether, nitrogen as an amine) or polar groups (e.g., amides) within the alkyl chain can increase hydrophilicity and improve solubility.[3]
-
Adding ionizable groups: Incorporating basic moieties like piperazine (B1678402) or piperidine (B6355638) rings into the linker can significantly improve aqueous solubility by allowing for protonation at physiological pH.[2][5]
-
Using shorter alkyl chains: Whenever possible, using the shortest alkyl chain that still allows for effective ternary complex formation can help maintain better solubility.[]
-
-
Formulation Strategies: For PROTACs with persistent solubility issues, various formulation techniques can be employed to improve their dissolution and apparent solubility for in vitro and in vivo studies. These include the use of co-solvents, surfactants, and amorphous solid dispersions.
Q4: Can modifying the alkyl linker affect the degradation activity of the PROTAC?
A4: Yes, modifications to the linker can significantly impact the PROTAC's degradation efficiency. The length, rigidity, and composition of the linker are crucial for the formation of a stable and productive ternary complex. Therefore, any modifications to improve solubility must be carefully evaluated to ensure that they do not negatively affect the PROTAC's primary function of inducing protein degradation. It is a process of balancing physicochemical properties with biological activity.
Troubleshooting Guide: Common Solubility Issues with Alkyl-Linked PROTACs
This guide addresses common problems researchers encounter during their experiments with PROTACs having alkyl linkers.
Problem 1: My PROTAC precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The high lipophilicity of the PROTAC, often exacerbated by a long alkyl linker, leads to poor solubility in aqueous environments. The sudden change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.
-
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to maintain PROTAC solubility. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cellular assays.
-
Use Co-solvents: For in vitro biochemical assays, consider the use of co-solvents like PEG300, ethanol, or NMP to improve solubility. A pre-dilution step in a co-solvent before adding to the final aqueous buffer can be effective.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Sonication: Briefly sonicating the final solution can help to dissolve small precipitates. However, be aware that this may create a supersaturated and potentially unstable solution.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Problem 2: I am observing inconsistent results in my protein degradation experiments (e.g., variable DC50 values).
-
Possible Cause: Inconsistent solubility of the PROTAC across different experiments is a likely culprit. If the compound is not fully dissolved, the actual concentration being tested will vary, leading to unreliable data.
-
Solutions:
-
Confirm Solubility: Before conducting extensive biological assays, determine the kinetic solubility of your PROTAC in the specific buffer or cell culture medium you will be using. This will help you identify the maximum concentration at which your PROTAC remains in solution.
-
Fresh Preparations: Prepare fresh working solutions from your DMSO stock for each experiment to avoid potential issues with compound degradation or precipitation over time in aqueous solutions.
-
Consistent Preparation Method: Ensure that the method for preparing your working solutions (e.g., dilution steps, mixing) is consistent across all experiments.
-
Data Presentation: Impact of Alkyl Linker Length on PROTAC Solubility
Disclaimer: The following data is illustrative and intended to represent a typical trend. Actual values will vary depending on the specific warhead, E3 ligase ligand, and overall molecular structure.
| PROTAC Example | Linker Composition | Calculated logP | Aqueous Solubility (µM) |
| PROTAC-C2 | Ethyl | 3.5 | 50 |
| PROTAC-C4 | Butyl | 4.5 | 20 |
| PROTAC-C6 | Hexyl | 5.5 | 5 |
| PROTAC-C8 | Octyl | 6.5 | <1 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Compound Addition: Add an excess amount of the solid PROTAC to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve of the PROTAC should be prepared in the same buffer (or a mixture of buffer and a small amount of organic solvent to ensure solubility of the standards) for accurate quantification.
Protocol 2: Kinetic Solubility Assay (High-Throughput Nephelometry)
This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume of the DMSO solutions (e.g., 2 µL) to the wells containing the aqueous buffer.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Visualizations
Logical Relationship between Alkyl Linker Properties and PROTAC Solubility
Caption: Relationship between alkyl linker modifications and PROTAC solubility.
Experimental Workflow for Thermodynamic Solubility Assay
Caption: A typical workflow for determining thermodynamic solubility.
Troubleshooting Decision Tree for PROTAC Precipitation
Caption: A decision tree for troubleshooting PROTAC precipitation.
References
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering challenges with the cell permeability of Proteolysis Targeting Chimeras (PROTACs), particularly those designed with hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: My new PROTAC shows high biochemical potency but poor cellular degradation activity. Could this be a cell permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and polar surface areas, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] While hydrophobic linkers are often used to increase affinity or optimize ternary complex formation, excessive hydrophobicity can paradoxically hinder cell entry. The molecule may struggle to desolvate from the aqueous extracellular environment to partition into the lipophilic cell membrane.[] Therefore, low intracellular concentration due to poor permeability is a common reason for the disconnect between biochemical and cellular activity.[1]
Q2: What are the main strategies to modify a hydrophobic linker to improve cell permeability?
A: Rational design and structural modification of the linker are key to overcoming permeability issues.[1] Since the ligands for the protein of interest (POI) and the E3 ligase offer little room for modification, the linker provides the best opportunity for optimization.[4]
Key strategies include:
-
Balancing Hydrophilicity and Hydrophobicity: While hydrophobic linkers can be problematic, replacing them entirely with highly polar linkers like polyethylene (B3416737) glycol (PEG) can also hinder passive diffusion.[5] A balance is crucial. Sometimes, replacing a flexible PEG linker with a more rigid alkyl or phenyl ring can improve permeability.[6]
-
Introducing Rigidity: Incorporating rigid structural elements like piperidine (B6355638) or piperazine (B1678402) moieties into the linker can improve both cell permeability and aqueous solubility.[2][7] Structural rigidification can also pre-organize the PROTAC into a conformation favorable for cell entry and ternary complex formation.[2]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can significantly improve permeability. This substitution removes a hydrogen bond donor (HBD) and increases lipophilicity, which can be beneficial within a certain range.[8]
-
Promoting Folded Conformations: The ability of a PROTAC to adopt a folded conformation, stabilized by intramolecular hydrogen bonds, can shield its polar surface area.[4][6] This "chameleonic" behavior makes the molecule more compact and less polar as it traverses the cell membrane.[5][9] Linkers that promote these folded states, such as certain PEG linkers, can be more advantageous than rigid alkyl linkers that favor extended conformations.[5][10]
Q3: How do I choose between an alkyl and a PEG linker for my PROTAC design?
A: The choice involves a trade-off between solubility, permeability, and ternary complex formation.
-
Alkyl Linkers: These provide rigidity and increase hydrophobicity.[11] Shorter alkyl chains can reduce the topological polar surface area (TPSA) and facilitate access to tissues.[] However, they can also enforce more extended, polar conformations in nonpolar environments, which can unexpectedly lower cell permeability.[10][12]
-
PEG Linkers: These are often used to improve solubility.[5] Their flexibility can be advantageous, allowing the PROTAC to adopt folded conformations that shield polar surfaces and improve membrane traversal.[5][12] However, excessive PEGylation can increase the hydrophilic character to a point where passive diffusion is hindered.[5]
Ultimately, the optimal linker is context-dependent, and a "trial and error" approach is often being replaced by more rational, structure-guided strategies.[5]
Q4: Are there computational tools that can predict the permeability of my PROTAC before synthesis?
A: Yes, computational modeling is increasingly used to rationally design PROTACs and predict their properties.
-
Machine Learning (ML): Researchers have developed ML-based classification models to predict PROTAC cell permeability with good accuracy, particularly for VHL-based PROTACs.[13][14] These models use simple descriptors like molecular size and lipophilicity as key predictors.[14] Generative models are also being developed to design novel linkers with high predicted cell permeability.[15][16]
-
Molecular Dynamics (MD) Simulations: MD simulations can reveal the conformational behavior of a PROTAC in different environments (e.g., water vs. a nonpolar solvent mimicking the cell membrane).[10] This can help identify whether a PROTAC is likely to adopt a folded, permeable conformation.[4]
-
3D Descriptors: Traditional 2D descriptors like logP and TPSA are often insufficient for bRo5 molecules.[2] 3D descriptors, such as the solvent-accessible 3D polar surface area (PSA) and radius of gyration, are more predictive because they account for the molecule's ability to fold and mask polarity.[2][10]
Troubleshooting Guide: Low Cellular Activity
If your PROTAC is active in biochemical assays (e.g., binding affinity, ternary complex formation) but shows poor degradation in cellular assays (e.g., Western Blot, HiBiT), poor cell permeability is a primary suspect.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving permeability issues.
Data Presentation: Impact of Linker Modification on Permeability
Structural modifications to the linker can have a dramatic effect on cell permeability. The table below summarizes data comparing matched pairs of PROTACs where an amide bond was substituted with an ester.
| Compound Pair | Linker Type | Key Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase in Permeability |
| Amide 1 | Alkyl | Amide Bond | 0.1 | - |
| Ester 1 | Alkyl | Ester Bond | 6.5 | 65x |
| Amide 2 | PEG-1 | Amide Bond | 0.3 | - |
| Ester 2 | PEG-1 | Ester Bond | 1.2 | 4x |
| Amide 3 | PEG-3 | Amide Bond | 0.05 | - |
| Ester 3 | PEG-3 | Ester Bond | 0.9 | 18x |
| Data is illustrative, based on findings that amide-to-ester substitutions can increase permeability from 4- to 65-fold.[8] |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across a lipid-infused artificial membrane, serving as a high-throughput, cell-free model for gastrointestinal tract absorption.[2][17][18]
Materials:
-
96-well microplate (Donor Plate, e.g., Millipore MultiScreen-IP)
-
96-well microplate (Acceptor Plate, e.g., Corning Costar)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate.[1] Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM).[1] Ensure the final DMSO concentration is low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1]
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubate: Incubate the assembled plates at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and serve as a model for human intestinal absorption.[18] It can assess both passive diffusion and active transport mechanisms.[2]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Cell Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer using transepithelial electrical resistance (TEER) measurements or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Prepare for Assay: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test PROTAC solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[1]
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value. For a more comprehensive analysis, perform the assay in the reverse direction (Basolateral to Apical, B→A) to determine the efflux ratio (Papp(B→A) / Papp(A→B)), which can indicate if the PROTAC is a substrate for efflux transporters.
Visualizing PROTAC Design Principles
PROTAC Mechanism of Action & Permeability Barrier
Successful protein degradation is contingent on the PROTAC first overcoming the cell membrane barrier to initiate the intracellular cascade.
Linker Properties Influencing Cell Permeability
The physicochemical properties of the linker directly influence the PROTAC's ability to adopt a "cell-permeable" state.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Troubleshooting Boc Deprotection of Long-Chain Alkylamines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of long-chain alkylamines.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a long-chain alkylamine?
A1: The most common methods for Boc deprotection involve acidic hydrolysis.[1] The two most widely used systems are:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM): A solution of 20-50% TFA in DCM is a standard choice for Boc deprotection. The reaction is typically fast and occurs at room temperature.[2]
-
Hydrogen Chloride (HCl) in 1,4-Dioxane: A 4M solution of HCl in dioxane is a potent and effective reagent for cleaving the Boc group, often providing the deprotected amine as its hydrochloride salt.[3][4]
Q2: My long-chain N-Boc-alkylamine is poorly soluble in the reaction solvent. What can I do?
A2: Poor solubility is a common issue with lipophilic, long-chain substrates. Here are several strategies to address this:
-
Co-solvent Addition: The addition of a co-solvent can improve the solubility of your starting material. For TFA/DCM systems, small amounts of a more solubilizing solvent can be tested. For HCl/dioxane, methanol (B129727) is sometimes used as a co-solvent.[5]
-
Alternative Solvents: Toluene (B28343) or ethyl acetate (B1210297) can be used as alternative solvents for the deprotection reaction.[1]
-
Biphasic Systems: A biphasic system, where the protected amine is dissolved in an organic phase and mixed with an aqueous acid solution, can be effective.[1]
-
Thermal Deprotection: In some cases, thermal deprotection in a suitable high-boiling solvent might be an option, avoiding the need for strong acids altogether.[6]
Q3: My Boc deprotection reaction is incomplete. How can I drive it to completion?
A3: Incomplete deprotection can be frustrating. The following adjustments can help improve the reaction yield:
-
Increase Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.
-
Increase Acid Concentration: The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a small increase can have a significant impact.[7] You can try increasing the percentage of TFA in DCM.
-
Elevated Temperature: Gentle heating of the reaction mixture can sometimes accelerate a sluggish deprotection. However, this should be done cautiously to avoid potential side reactions.
Q4: I am observing side products in my reaction. What are the likely culprits and how can I prevent them?
A4: The primary source of side products in Boc deprotection is the formation of the reactive tert-butyl cation (tBu⁺).[8] This electrophile can alkylate any nucleophiles present in your molecule.
-
t-Butylation: If your long-chain alkylamine contains other nucleophilic functional groups (e.g., thiols, electron-rich aromatic rings), they can be susceptible to alkylation by the tert-butyl cation.[8]
-
Prevention with Scavengers: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), thioanisole, or anisole.
Troubleshooting Guides
Problem 1: Incomplete Deprotection of a High Molecular Weight, Lipophilic N-Boc-Alkylamine
You are attempting to deprotect a C18 N-Boc-alkylamine using 25% TFA in DCM, but after 2 hours, you still observe a significant amount of starting material by TLC.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
| Step | Action | Rationale |
| 1 | Increase TFA Concentration | A higher concentration of acid will increase the reaction rate.[7] |
| 2 | Extend Reaction Time | Some sterically hindered or less reactive substrates require longer reaction times for complete conversion. |
| 3 | Gentle Heating | Increasing the temperature can provide the necessary activation energy for the reaction to proceed to completion. |
| 4 | Switch to a Stronger Acid System | 4M HCl in dioxane is a more potent deprotecting agent and may be more effective for challenging substrates.[4] |
Problem 2: Formation of an Unknown, Higher Molecular Weight Byproduct
During the Boc deprotection of a long-chain alkylamine that also contains a thiol group, you observe the formation of a byproduct with a mass corresponding to the desired product +56 Da.
Caption: Side reaction pathway leading to t-butylation.
The observed mass increase of +56 Da is characteristic of t-butylation of the thiol group. To prevent this, scavengers must be added to the reaction mixture.
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% (v/v) | Effective for scavenging t-butyl cations. |
| Triisopropylsilane (TIS) | 5-10% (v/v) | Similar to TES, can be used interchangeably. |
| Thioanisole | 5-10% (v/v) | Particularly useful for protecting sulfur-containing residues. |
Experimental Protocols
Protocol 1: Boc Deprotection with TFA/DCM
-
Dissolve the N-Boc-long-chain alkylamine in dichloromethane (DCM).
-
To this solution, add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM mixture. If scavengers are required, they should be added to this solution.
-
Stir the reaction mixture at room temperature. For substrates that are difficult to deprotect, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.
-
Monitor the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
-
Dissolve the N-Boc-long-chain alkylamine in a minimal amount of a co-solvent like methanol if necessary for solubility.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, depending on the substrate's reactivity.
-
Monitor the reaction for completion.
-
Remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt, which may precipitate from the reaction mixture.[5]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Strategies to Mitigate the Hook Effect in PROTACs with Alkyl Linkers
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), specifically those utilizing alkyl linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the hook effect in your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped curve in dose-response assays.[2] The underlying cause is the formation of non-productive binary complexes at high PROTAC concentrations.[4][5] Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the excess PROTAC molecules saturate the target protein and the E3 ligase separately.[1][4] These binary complexes are unable to induce ubiquitination and subsequent proteasomal degradation, leading to reduced efficacy.[1][5]
Q2: How does the alkyl linker contribute to the hook effect?
A2: The length and flexibility of the alkyl linker are critical factors in the formation of a stable and productive ternary complex.[6][7][8] If the linker is too short, it may not be able to bridge the target protein and the E3 ligase effectively, preventing the formation of a stable ternary complex.[8] Conversely, an excessively long or overly flexible linker might not provide the necessary conformational constraint to orient the two proteins optimally for ubiquitination. The properties of the linker directly influence the cooperativity of ternary complex formation, which in turn can affect the propensity for the hook effect.[9][10]
Q3: What are the primary consequences of the hook effect for my research?
Q4: Besides optimizing concentration, what other strategies can I employ to mitigate the hook effect?
A4: Several strategies beyond simple concentration optimization can be used:
-
Linker Optimization: Systematically varying the length and composition of the alkyl linker can help identify a PROTAC with a reduced hook effect.[9][11]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity, where the binding of one protein partner enhances the affinity for the other, can stabilize the ternary complex over the binary ones.[2][9][10]
-
Choice of E3 Ligase: The choice of the E3 ligase and its corresponding ligand can influence the stability and cooperativity of the ternary complex, thereby affecting the hook effect's onset and severity.[1]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end, to fully characterize the bell shape.[2][9]
-
Determine Optimal Concentration (Dmax): Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like Co-Immunoprecipitation (Co-IP), NanoBRET, or AlphaLISA to directly measure ternary complex formation at different PROTAC concentrations.[2][12][][14][15] This can help correlate the decrease in degradation with reduced ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including being entirely within the hook effect region at the concentrations tested.[2]
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It's possible your "high" concentrations are already well into the hook effect region. Test a very broad range, from picomolar to high micromolar, to identify the optimal degradation window.[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it binds to the target protein and the E3 ligase and facilitates ternary complex formation using appropriate biophysical or cellular assays.[2][16][][18][19]
-
Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[1] Consider using a cell permeability assay (e.g., PAMPA) to ensure the PROTAC is reaching its intracellular target.[2]
-
Confirm E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels by using techniques like Western blot or qPCR.[1]
-
Problem 3: How can I confirm that the observed protein loss is due to proteasomal degradation?
-
Likely Cause: While PROTACs are designed to induce proteasomal degradation, it's crucial to verify this mechanism.
-
Troubleshooting Steps:
-
Co-treatment with a Proteasome Inhibitor: Perform an experiment where you co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[1] If the degradation of your target protein is blocked or "rescued" in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[1][3]
-
Quantitative Data Summary
The following tables provide illustrative data on how linker length and other factors can influence PROTAC efficacy and the hook effect.
Table 1: Impact of Alkyl Linker Length on PROTAC Efficacy (Illustrative)
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| PROTAC-A | Alkyl | 8 | >1000 | <10 | - |
| PROTAC-B | Alkyl | 12 | 100 | 85 | Mild |
| PROTAC-C | Alkyl | 16 | 10 | 95 | Minimal |
| PROTAC-D | Alkyl | 20 | 50 | 70 | Pronounced |
This table illustrates a common trend where an optimal linker length (in this case, 16 atoms) results in the best degradation potency (lowest DC50) and efficacy (highest Dmax) with a minimal hook effect.
Table 2: Characterizing the Hook Effect with Quantitative Degradation Data
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 20 |
| 100 | 5 |
| 500 | 30 |
| 1000 | 60 |
| 5000 | 80 |
This table demonstrates a typical hook effect, with maximal degradation observed at 100 nM and a significant reduction in degradation at higher concentrations.[1]
Key Experimental Protocols
1. Dose-Response Analysis of PROTAC-Induced Degradation by Western Blot
-
Objective: To determine the DC50 and Dmax of a PROTAC and identify the presence of a hook effect.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7 for ER-targeting PROTACs) in 12-well plates at a density that allows for 70-80% confluency at the time of harvest and allow them to adhere overnight.[1][2]
-
Compound Preparation: Prepare a serial dilution of the PROTAC in a complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve, including any potential hook effect.[1][2] Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][20]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][21]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[1][9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.[1][21]
-
2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Objective: To qualitatively or semi-quantitatively assess the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[2]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or a tag on the protein) to form an antibody-antigen complex.[2]
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the E3 ligase to detect its presence in the immunoprecipitated complex.
-
3. NanoBRET™ Ternary Complex Formation Assay
-
Objective: To quantitatively measure the formation of the ternary complex in live cells.[14]
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® fluorescent acceptor.[2][14] The target protein is fused to NanoLuc®, and the E3 ligase is fused to HaloTag®.[2] The PROTAC brings the donor and acceptor into close proximity, resulting in a BRET signal.[2][14]
-
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
HaloTag® Labeling: Label the HaloTag® fusion protein with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals. The BRET ratio is calculated and plotted against the PROTAC concentration. A bell-shaped curve indicates the hook effect in ternary complex formation.[14]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The Hook Effect: Formation of non-productive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [promega.sg]
- 15. tandfonline.com [tandfonline.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding Affinity Measurement - DocCheck [doccheck.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Adjusting Hydrophobicity of PROTACs with C10 Alkyl Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) featuring C10 alkyl linkers. The content is designed to address specific issues that may arise during the synthesis, characterization, and application of these highly hydrophobic molecules.
Troubleshooting Guides
This section addresses common problems encountered during experiments with PROTACs containing C10 alkyl linkers.
Question: My PROTAC with a C10 alkyl linker shows poor aqueous solubility, leading to precipitation in my cellular assays. How can I resolve this?
Answer:
Poor aqueous solubility is a common challenge with highly hydrophobic PROTACs.[1][2] The long C10 alkyl chain significantly increases the lipophilicity of the molecule. Here are several strategies to address this issue:
-
Formulation Strategies:
-
Co-solvents: For in vitro experiments, using a co-solvent can help maintain the PROTAC in solution. A common approach is to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in a mixture of DMSO and a biocompatible solvent like PEG300 before final dilution in aqueous media.[3]
-
Amorphous Solid Dispersions (ASDs): For preclinical and in vivo studies, formulating the PROTAC as an amorphous solid dispersion can enhance its dissolution rate and maintain a supersaturated state in aqueous environments.[1][4] This involves dispersing the PROTAC in a polymer matrix.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, thereby improving the solubilization of hydrophobic drugs.[1]
-
-
Chemical Modifications:
-
Incorporate Polar Groups: If you are in the design phase, consider introducing polar functional groups into the linker or the ligand moieties to counterbalance the hydrophobicity of the C10 alkyl chain.[5] Replacing a portion of the alkyl chain with a more polar and rigid unit, such as a piperazine (B1678402) or piperidine, has been shown to improve solubility.[]
-
Question: I am observing a significant "hook effect" with my C10 alkyl linker-containing PROTAC. What are the potential causes and how can I mitigate it?
Answer:
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][8] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[8] The hydrophobicity of the C10 alkyl linker can sometimes exacerbate this effect by promoting non-specific binding and aggregation at higher concentrations.
Mitigation Strategies:
-
Optimize PROTAC Concentration: Perform a full dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for maximal degradation.[7]
-
Enhance Ternary Complex Cooperativity: While challenging to modify without altering the molecule, linker optimization to enhance the cooperativity of ternary complex formation can reduce the hook effect.[8]
-
Assess for Aggregation: At high concentrations, hydrophobic PROTACs can form aggregates that are not active. Use techniques like dynamic light scattering (DLS) to check for aggregation at the concentrations used in your assays.
Question: My PROTAC with a C10 alkyl linker is not showing significant cell permeability despite its high lipophilicity. What could be the reason?
Answer:
While lipophilicity is a key driver of passive diffusion across cell membranes, an excessively long and flexible hydrophobic linker like a C10 alkyl chain can sometimes lead to reduced permeability due to a phenomenon known as "hydrophobic collapse" in aqueous environments, which can hinder membrane partitioning.[9] Additionally, very hydrophobic molecules can get trapped within the lipid bilayer.
Troubleshooting Steps:
-
Permeability Assays: Use in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess the passive permeability of your PROTAC.[10]
-
Linker Modification: If permeability is a persistent issue, consider synthesizing analogs with slightly shorter alkyl chains (e.g., C8) or introducing some polarity into the linker, for instance, by replacing a methylene (B1212753) group with an ether oxygen to create a mixed alkyl/PEG linker.[] This can help strike a better balance between hydrophobicity and conformational flexibility.
-
Consider Active Transport: While passive diffusion is the primary route for many PROTACs, some may be substrates for cellular efflux pumps, which can limit intracellular accumulation.[8] This can be investigated using cell lines that overexpress specific efflux transporters.
Frequently Asked Questions (FAQs)
Q1: Why would I choose a C10 alkyl linker for my PROTAC design given the potential for poor solubility?
A1: Longer alkyl linkers, such as C10, are often employed to enhance the lipophilicity of a PROTAC, which can be advantageous for deeper membrane penetration or when targeting proteins in hydrophobic environments.[] In some cases, a longer linker is necessary to span the distance between the target protein and the E3 ligase to enable the formation of a productive ternary complex.[12] Recent studies have also shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]
Q2: Can the high hydrophobicity of a C10 alkyl linker lead to off-target effects?
A2: Yes, the increased lipophilicity of PROTACs with long alkyl linkers can lead to non-specific binding to other cellular proteins and membranes, potentially causing off-target effects.[13] It is crucial to perform comprehensive selectivity profiling, for instance, using proteomics-based approaches, to identify any unintended protein degradation.
Q3: What are the key parameters I should measure to characterize the performance of my C10 alkyl linker-containing PROTAC?
A3: The key parameters to evaluate are:
-
Degradation Potency (DC50): The concentration of the PROTAC required to degrade 50% of the target protein.[14]
-
Maximum Degradation (Dmax): The maximum percentage of target protein degradation achieved.[14]
-
Permeability (Papp): The apparent permeability coefficient, typically measured using a PAMPA or Caco-2 assay.[15]
-
Aqueous Solubility: The concentration of the PROTAC that can be dissolved in an aqueous buffer.
Q4: Are there any specific considerations for handling and storing PROTACs with C10 alkyl linkers?
A4: Due to their hydrophobic nature, these PROTACs are best stored as solids or as high-concentration stock solutions in a non-polar organic solvent like DMSO. When preparing working solutions in aqueous buffers, it is important to do so just before use and to be mindful of potential precipitation, as discussed in the troubleshooting section.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of linker composition on key PROTAC parameters.
Table 1: Impact of Linker Composition on Degradation Efficiency
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | C10 Alkyl | 10 | 50 | >90 |
| PROTAC-B | C6 Alkyl | 6 | 150 | 85 |
| PROTAC-C | PEG3 | 10 | 200 | 80 |
This table illustrates a scenario where a C10 alkyl linker, despite potentially lower solubility, achieves high degradation potency and efficacy.
Table 2: Impact of Linker Composition on Physicochemical Properties
| PROTAC ID | Linker Composition | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | C10 Alkyl | < 1 | 5.0 |
| PROTAC-B | C6 Alkyl | 5 | 3.5 |
| PROTAC-C | PEG3 | 50 | 1.5 |
This table highlights the trade-off between hydrophobicity, solubility, and permeability. The C10 alkyl linker provides the highest permeability but the lowest aqueous solubility.
Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation
This protocol describes a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Due to the hydrophobicity of C10 alkyl linkers, ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[3]
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
-
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Assay buffer (e.g., PBS, pH 7.4)
-
PROTAC stock solution in DMSO
-
-
Procedure:
-
Prepare the acceptor plate by adding assay buffer to each well.
-
Coat the membrane of the donor plate with the artificial membrane solution.
-
Prepare the PROTAC solution in the assay buffer at the desired concentration (final DMSO concentration should be low, e.g., <1%).
-
Add the PROTAC solution to the donor plate wells.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [Drug]A / [Drug]eq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time
-
[Drug]A = Drug concentration in the acceptor well
-
[Drug]eq = Equilibrium drug concentration
-
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ternary Complex Stability with Rigidified Alkyl Linkers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of rigidified alkyl linkers to enhance the stability of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC exhibits strong binding to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells. Could the linker be the issue?
A1: Yes, this is a common challenge that frequently points to issues with the linker and subsequent ternary complex formation.[1] While strong binary affinities are a prerequisite, they do not guarantee the formation of a stable and productive ternary complex. Here are several potential linker-related problems:
-
Incorrect Linker Length or Rigidity: The linker might be too short, leading to steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long or overly flexible might result in non-productive binding events where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not positioned correctly for the E3 ligase to function effectively.[1][2] A stable but non-productive ternary complex will not lead to degradation.[2]
-
Poor Physicochemical Properties: The linker itself can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[1]
Troubleshooting Workflow:
A systematic approach is essential to diagnose the underlying problem. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Q2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker rigidification help mitigate this?
A2: The "hook effect" arises when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, thereby reducing degradation efficiency.[1] While this is an inherent aspect of the PROTAC mechanism, linker design can significantly influence its severity.[1]
A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex.[3][4] This can enhance the cooperativity of ternary complex formation, meaning the binding of the first protein partner increases the affinity for the second.[1] By promoting the formation of a more stable ternary complex, a rigidified linker can help to overcome the equilibrium that favors binary complexes at high concentrations, thus mitigating the hook effect.
Q3: What are the advantages of using rigidified alkyl linkers over flexible linkers like PEG?
A3: While flexible linkers like polyethylene (B3416737) glycol (PEG) are widely used and can improve solubility, rigid linkers offer several advantages for enhancing ternary complex stability and overall PROTAC efficacy:[3]
-
Pre-organization and Reduced Entropic Penalty: Rigid linkers can lock the PROTAC into an active conformation, reducing the entropic penalty associated with organizing a flexible linker upon binding.[5][6] This can lead to more favorable thermodynamics for ternary complex formation.
-
Enhanced Cooperativity: By properly orienting the binding moieties, rigid linkers can facilitate favorable protein-protein interactions within the ternary complex, leading to higher positive cooperativity.[4]
-
Improved Metabolic Stability: Certain rigid motifs, such as triazoles and fused heterocycles, are more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can improve the pharmacokinetic properties of the PROTAC.[3]
-
Potential for Novel Interactions: Rigid linkers can introduce new points of contact with the target protein or E3 ligase, further stabilizing the ternary complex through interactions like π-π stacking.[][8]
Commonly used rigid linkers include those incorporating cycloalkane structures (e.g., piperazine, piperidine, cyclohexane), triazoles, and aromatic systems.[3][]
Troubleshooting Guides
Issue 1: Low Ternary Complex Stability and Cooperativity
If biophysical assays indicate that your ternary complex is unstable or exhibits low cooperativity, consider the following linker modifications:
-
Vary Linker Length: Systematically synthesize a series of PROTACs with varying linker lengths. Both excessively short and long linkers can be detrimental to ternary complex formation.[6][9]
-
Introduce Rigidity: Replace flexible alkyl or PEG chains with more rigid motifs. For example, incorporating a piperazine or a triazole ring can constrain the conformational flexibility of the linker.[3][8]
-
Change Attachment Points: The exit vector from the warhead and the E3 ligase ligand is crucial.[6] Altering the point of linker attachment can significantly impact the geometry of the ternary complex.
-
Computational Modeling: Utilize computational tools like Rosetta or molecular dynamics simulations to model the ternary complex with different linkers.[10][11][12] This can help predict which linker designs are most likely to result in a stable and productive conformation.
Issue 2: Poor Cellular Permeability and Bioavailability
A PROTAC that is potent in biochemical assays but inactive in cells may have poor physicochemical properties. The linker can be modified to address this:
-
Incorporate Polar Groups: Introducing polar functional groups, such as amides or ethers, into the linker can improve aqueous solubility.[3]
-
Utilize Rigid, Polar Motifs: Rigid structures like piperazine can not only enhance conformational stability but also improve water solubility.[3]
-
Balance Lipophilicity: While some lipophilicity is required for cell membrane passage, excessive hydrophobicity can lead to poor solubility and non-specific binding. The linker composition should be optimized to achieve a balance.
Quantitative Data Summary
The stability of the ternary complex is often quantified by the cooperativity factor (α), which is the ratio of the binding affinity of one protein to the binary PROTAC-protein complex versus its binding to the PROTAC alone. An α value greater than 1 indicates positive cooperativity, meaning the proteins favor binding together in the presence of the PROTAC.
| PROTAC | Target | E3 Ligase | Linker Type | Cooperativity (α) | DC50 | Reference |
| MZ1 | BRD4BD2 | VHL | 4-PEG | ~15-26 | - | [13] |
| CM11 | VHL | VHL | PEG5 | ~20 | - | [5] |
| PROTAC 50 | AR | VHL | Rigid | < 1 nM | [6] | |
| ACBI1 | SMARCA2 | VHL | - | 26 | - | [14] |
| PROTAC 1 | SMARCA2 | VHL | - | 3.2 | - | [14] |
Note: DC50 values are highly cell-line dependent and are provided for context where available.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including the cooperativity factor (α).
Methodology:
-
Binary Titration 1 (PROTAC into Target):
-
Fill the ITC syringe with a concentrated solution of the PROTAC.
-
Fill the sample cell with a solution of the purified target protein.
-
Perform a series of injections of the PROTAC into the target protein solution, measuring the heat change after each injection.
-
Analyze the data to determine the binding affinity (KD1) of the PROTAC for the target protein.
-
-
Binary Titration 2 (PROTAC into E3 Ligase):
-
Repeat the process from step 1, but with the purified E3 ligase in the sample cell.
-
Analyze the data to determine the binding affinity (KD2) of the PROTAC for the E3 ligase.
-
-
Ternary Titration (E3 Ligase into Target-PROTAC complex):
-
Prepare a solution of the target protein saturated with the PROTAC and place it in the sample cell.
-
Fill the ITC syringe with a concentrated solution of the E3 ligase.
-
Perform a series of injections of the E3 ligase into the Target-PROTAC complex, measuring the heat change.
-
Analyze the data to determine the binding affinity (KD3) of the E3 ligase to the Target-PROTAC complex.
-
-
Calculate Cooperativity (α):
-
The cooperativity factor is calculated as α = KD2 / KD3.
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To monitor the formation and stability of the ternary complex in a cellular environment in real-time.[15]
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a HaloTag® and the E3 ligase (e.g., VHL or CRBN) fused to NanoLuc® luciferase.[15]
-
Plate the cells in a suitable assay plate.
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the target protein.
-
-
PROTAC Addition:
-
Add the PROTAC at various concentrations to the cells.
-
-
BRET Measurement:
-
Add the Nano-Glo® Substrate to the cells.
-
Measure the luminescence at both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) wavelengths using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
-
The kinetics of complex formation and dissociation can be monitored over time.
-
Signaling Pathways and Workflows
Ternary Complex Formation and Protein Degradation Pathway
Caption: The PROTAC-induced protein degradation pathway.
Computational Workflow for Linker Design
Caption: A computational workflow for the rational design of PROTAC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of PROTACs Featuring a tert-Butyl (10-aminodecyl)carbamate Linker
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, this guide provides an objective comparison of mass spectrometry-based and alternative methods for the analysis of Proteolysis Targeting Chimeras (PROTACs). With a special focus on PROTACs incorporating the flexible tert-Butyl (10-aminodecyl)carbamate linker, this document furnishes supporting experimental data and detailed protocols to empower informed analytical strategy selection.
PROTACs represent a revolutionary therapeutic modality, acting as bifunctional molecules that induce the degradation of specific target proteins. Their tripartite structure—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—necessitates a multi-faceted analytical approach to fully characterize their behavior and efficacy. The linker, in particular, plays a crucial role in determining the potency and pharmacokinetic properties of the PROTAC. The this compound linker, a long-chain aliphatic linker, offers significant flexibility, influencing the formation of the productive ternary complex between the POI and the E3 ligase.
This guide delves into the predominant analytical techniques used to assess PROTACs, with a primary focus on mass spectrometry (MS). We present a comparative overview of MS-based approaches and other widely used methods, supported by quantitative data and detailed experimental procedures.
Quantitative Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific question being addressed, from initial confirmation of PROTAC integrity to quantitative assessment of protein degradation in a cellular context. The following tables provide a structured comparison of key analytical methods for PROTAC analysis.
| Analytical Method | Key Parameters Measured | Advantages | Limitations | Typical Throughput |
| LC-MS/MS | PROTAC identity, purity, stability, metabolite identification, absolute quantification in biological matrices. | High sensitivity and specificity, provides structural information, suitable for pharmacokinetic studies. | Requires specialized equipment and expertise, potential for matrix effects. | Medium to High |
| Native Mass Spectrometry | Ternary complex formation (POI-PROTAC-E3), stoichiometry, binding affinities (semi-quantitative). | Provides direct evidence of ternary complex formation, label-free.[1][2] | Requires specialized instrumentation and expertise, may not be suitable for all protein complexes. | Low to Medium |
| Western Blot | Relative quantification of target protein degradation (DC50, Dmax). | Widely accessible, relatively inexpensive, provides a direct measure of protein levels. | Semi-quantitative, dependent on antibody quality, lower throughput. | Medium |
| ELISA | Quantification of target protein degradation (DC50, Dmax). | High throughput, quantitative, sensitive. | Requires specific and validated antibody pairs, indirect measure of protein levels. | High |
| Cellular Thermal Shift Assay (CETSA) | Target engagement, can infer changes in protein stability upon PROTAC binding. | In-cell target engagement confirmation, label-free. | Indirect measure of degradation, can be influenced by factors other than direct binding. | Medium |
Performance Data for Different Linker Types
The choice of linker can significantly impact a PROTAC's degradation efficiency. While specific data for the this compound linker is often embedded within broader studies, the following table presents a comparative summary of performance for different linker classes, including long-chain alkyl linkers.
| Linker Type | PROTAC Example | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain (C9) | Not Specified | CRBN | Concentration-dependent decrease | Not Specified | [3] |
| Alkyl/Ether (<12 atoms) | TBK1 Degrader | TBK1 | No degradation | - | [3] |
| Alkyl/Ether (21 atoms) | TBK1 Degrader | TBK1 | 3 | 96 | [3] |
| PEG Linker | Not Specified | Not Specified | Generally effective | Not Specified | [4] |
| Rigid Linker | Not Specified | Not Specified | Can be more potent | Not Specified | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable and comparable data. The following sections provide methodologies for the key experiments cited in this guide.
Protocol 1: LC-MS/MS for PROTAC Quantification in Plasma
This protocol outlines a general procedure for the quantification of a PROTAC in a biological matrix, which can be adapted for PROTACs containing the this compound linker.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the PROTAC and internal standard.
3. Data Analysis:
-
Quantify the PROTAC concentration using a calibration curve prepared in the same biological matrix.
Protocol 2: Western Blot for Protein Degradation
This protocol describes the assessment of target protein degradation in cells treated with a PROTAC.[5]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect chemiluminescence using an appropriate imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure for assessing the target engagement of a PROTAC in intact cells.[6]
1. Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations.
2. Heat Treatment:
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
3. Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
4. Protein Detection:
-
Analyze the soluble fraction by Western blot or ELISA to detect the target protein.
5. Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Visualizing the Process: Diagrams and Workflows
To further clarify the complex processes involved in PROTAC analysis, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Mass Spectrometry Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Validating Linker Conjugation Efficiency by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate determination of linker conjugation efficiency is a critical quality attribute in the development of bioconjugates, such as antibody-drug conjugates (ADCs). Inefficient or heterogeneous conjugation can significantly impact the efficacy, safety, and pharmacokinetic profile of these complex therapeutics. While several analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for quantitative analysis of conjugation efficiency. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Conjugation Efficiency
The choice of analytical method for determining conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) for ADCs, depends on various factors including the nature of the conjugate, the required level of detail, and available instrumentation. Here, we compare NMR spectroscopy with other widely used techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS), and UV-Vis Spectroscopy.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the quantification of molecules by comparing the integrals of specific signals from the linker-payload and the protein/antibody.[1] | - Average conjugation efficiency/DAR- Site-specific conjugation information (with advanced techniques)- Structural integrity of the conjugate | - Non-destructive- Absolute quantification without the need for identical reference standards- Provides structural information | - Lower sensitivity compared to MS[2]- Requires higher sample concentrations[2]- Complex spectra for large molecules, potentially leading to signal overlap |
| HIC-UV/Vis | Separates molecules based on their hydrophobicity. The addition of hydrophobic linker-drugs increases the retention time on the HIC column, allowing for the separation of species with different numbers of conjugated linkers. | - Average DAR- Distribution of different drug-loaded species | - Robust and widely used- Provides information on the distribution of conjugated species | - Indirect measurement based on UV absorbance- May require reference standards for each species for accurate quantification |
| RP-HPLC-MS | Separates the components of the conjugate (e.g., light and heavy chains after reduction) based on hydrophobicity. Mass spectrometry provides precise mass measurements to identify and quantify the different conjugated species. | - Average DAR- Distribution of drug-loaded species on different chains- Site of conjugation (with further MS/MS analysis) | - High sensitivity and specificity[3]- Provides detailed molecular weight information | - Destructive to the sample- Ionization efficiency can vary between different species, potentially affecting quantification accuracy |
| UV-Vis Spectroscopy | Measures the absorbance of the conjugate at two different wavelengths, one specific to the protein/antibody (e.g., 280 nm) and one specific to the linker-drug. The ratio of these absorbances is used to calculate the average conjugation efficiency.[] | - Average conjugation efficiency/DAR | - Simple, rapid, and widely accessible | - Only provides an average value, no information on distribution- Prone to interference from other absorbing species- Requires accurate extinction coefficients for both components |
Quantitative Data Comparison
A study comparing HIC-UV/Vis, RPLC-MS (using both QToF and Orbitrap analyzers), and MALDI-TOF-MS for the analysis of cysteine-linked trastuzumab-MMAE ADCs with different average DARs found that the determined DAR values were comparable across all techniques. This highlights the utility of orthogonal methods for confirming conjugation efficiency.[5]
| Target DAR | HIC-UV/Vis | RPLC-QToF-MS | RPLC-Orbitrap-MS | MALDI-TOF-MS |
| 2 | 2.1 | 2.0 | 2.0 | 2.1 |
| 4 | 3.9 | 3.8 | 3.8 | 4.0 |
| 8 | 7.5 | 7.6 | 7.6 | 7.8 |
Experimental Protocols
Validating Linker Conjugation Efficiency by ¹H NMR
Quantitative ¹H NMR (qNMR) can be used to determine the average number of linker-payload molecules conjugated to a protein or antibody. This is achieved by comparing the integral of a unique proton signal from the linker-payload to the integral of a signal from a known number of protons on the protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the bioconjugate at a known concentration (typically 0.1-1 mM) in a suitable deuterated solvent (e.g., D₂O or a deuterated buffer).[2]
-
Add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Identify a well-resolved proton signal unique to the linker-payload (I_linker) and a well-resolved signal corresponding to a known number of protons on the protein (I_protein). For antibodies, aromatic protons are often used.
-
Integrate both signals accurately.
-
Calculate the average conjugation efficiency or DAR using the following formula:
DAR = (I_linker / N_linker) / (I_protein / N_protein)
Where:
-
I_linker = Integral of the linker-payload signal
-
N_linker = Number of protons giving rise to the linker-payload signal
-
I_protein = Integral of the protein signal
-
N_protein = Number of protons giving rise to the protein signal
-
Alternative Method: Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and distribution of drug-loaded species in ADCs.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species based on their hydrophobicity.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
The area of each peak is proportional to the relative abundance of that species.
-
The average DAR is calculated as the weighted average of the peak areas:
Average DAR = Σ (% Peak Area_n * n) / 100
Where:
-
% Peak Area_n = The percentage of the total peak area for the species with 'n' drugs.
-
n = The number of drugs conjugated to the antibody for that species.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams created using Graphviz depict the experimental workflow for NMR-based validation and a comparison of the different analytical methods.
Conclusion
Validating linker conjugation efficiency is a cornerstone of bioconjugate development. NMR spectroscopy provides a powerful, quantitative, and non-destructive approach that complements other widely used techniques. While methods like HIC and HPLC-MS offer excellent separation and sensitivity for determining DAR and distribution, NMR provides a direct and absolute quantification of the average conjugation efficiency, along with valuable structural insights. The choice of method will depend on the specific requirements of the analysis, but an orthogonal approach, utilizing two or more of these techniques, will provide the most comprehensive and reliable characterization of linker conjugation efficiency.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. azooptics.com [azooptics.com]
- 3. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. | Semantic Scholar [semanticscholar.org]
The Fulcrum of Efficacy: A Comparative Guide to Alkyl vs. PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This guide provides an objective comparison of two of the most prevalent flexible linkers—alkyl chains and polyethylene (B3416737) glycol (PEG) chains—examining their impact on PROTAC efficacy through a lens of supporting experimental data and detailed methodologies.
The linker in a PROTAC, a heterobifunctional molecule, bridges a target protein ligand and an E3 ubiquitin ligase ligand. This seemingly simple connection profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficiency. While both alkyl and PEG linkers offer synthetic tractability, their distinct chemical natures impart divergent characteristics that must be carefully considered in the rational design of potent and effective protein degraders.
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene (B1197577) glycol units. |
| Hydrophilicity | Hydrophobic, leading to lower aqueous solubility. | Hydrophilic, generally improving aqueous solubility.[1][2][3] |
| Cell Permeability | Generally higher due to increased lipophilicity.[] | Can be lower, though the flexibility may aid in membrane traversal. |
| Metabolic Stability | Generally more stable to oxidative metabolism.[] | Can be susceptible to metabolism, particularly in vivo.[2][3] |
| Flexibility | High conformational flexibility. | Highly flexible due to the ether backbone.[1] |
| Synthetic Accessibility | Readily accessible through standard organic synthesis.[2][3] | Also synthetically accessible, with various lengths commercially available.[1] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved. The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the influence of linker composition on degradation efficiency and other key parameters.
Disclaimer: The following data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. However, it serves to illustrate the general performance trends of each linker type.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC (Representative) | Linker Type | Linker Length (atoms, approx.) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A (Alkyl-like) | Alkyl/Ether | ~21 | Various | ~3 | >95 |
| PROTAC B (PEG-based) | PEG | ~16 | 22Rv1 | <1 | >90 |
| ARV-825 (PEG-based) | PEG | Not specified | Burkitt's Lymphoma | <1 | Not specified |
Table 2: Physicochemical and Pharmacokinetic Properties
| PROTAC (Representative) | Linker Type | Aqueous Solubility | Cell Permeability (PAMPA) | In Vitro Metabolic Stability (t½, min) |
| PROTAC with Alkyl Linker | Alkyl | Lower | Higher | Generally Longer |
| PROTAC with PEG Linker | PEG | Higher | Lower | Potentially Shorter |
Recent comparative studies have indicated that at matched lipophilicity, PROTACs with alkyl linkers tend to exhibit superior performance in parallel artificial membrane permeability assays (PAMPA), which can translate to improved plasma and brain tissue concentrations.[] Conversely, the hydrophilic nature of PEG linkers often enhances the aqueous solubility of the typically large PROTAC molecules.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein induced by PROTACs.
Materials:
-
Cell Line: A human cancer cell line endogenously expressing the target protein (e.g., HeLa, 22Rv1).
-
PROTACs: Stock solutions of PROTACs with alkyl and PEG linkers in DMSO.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA, phosphate-buffered saline (PBS), lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, and enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the alkyl- and PEG-linker PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell Line: As above.
-
PROTACs: As above.
-
Reagents: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of PROTACs across an artificial lipid membrane.
Materials:
-
PAMPA Plate System: Donor and acceptor plates.
-
Lipid Solution: A solution of lipids (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Buffers: Donor and acceptor buffers (e.g., PBS at a specific pH).
-
PROTACs: Solutions of the PROTACs in a suitable solvent.
-
Analytical Instrument: LC-MS/MS for quantifying PROTAC concentrations.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.
-
Plate Setup: Add buffer to the acceptor plate wells. Add the PROTAC solutions to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.[5][6][7]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) coefficient for each PROTAC.
Conclusion
The selection of an appropriate linker is a pivotal decision in the design of a successful PROTAC. Alkyl and PEG linkers, while both providing flexibility, offer a trade-off between hydrophobicity and hydrophilicity, which in turn influences crucial parameters such as cell permeability, solubility, and ultimately, degradation efficacy. Alkyl linkers may be advantageous for enhancing membrane permeability, which is often a challenge for the large molecular size of PROTACs.[] In contrast, PEG linkers can improve aqueous solubility, a critical factor for formulation and bioavailability. The optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall physicochemical properties of the warhead and E3 ligase ligands. A systematic evaluation of a library of linkers with varying compositions and lengths, using the robust experimental protocols outlined in this guide, is paramount for the development of potent and selective protein degraders.
References
A Comparative Guide to Western Blot Analysis for Confirming Target Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, accurately quantifying the reduction of a target protein is paramount. This guide provides an objective comparison of traditional Western blot analysis with modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The advent of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical step in the development of these degraders is the precise measurement of target protein knockdown. For decades, Western blotting has been the gold-standard for this purpose. However, newer technologies offer significant advantages in terms of throughput, quantification, and workflow efficiency.
This guide will delve into the nuances of Western blot analysis and compare it with three prominent alternatives: Simple Western™ (also known as Jess), In-Cell Western™ Assay, and the HiBiT Lytic Assay. We will explore their underlying principles, experimental workflows, and performance characteristics to provide a comprehensive framework for informed decision-making.
The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation
Targeted protein degradation technologies hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Understanding this pathway is fundamental to interpreting the results from any degradation assay. In essence, a degrader molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the proteasome.
Caption: The Ubiquitin-Proteasome Pathway for Targeted Protein Degradation.
Comparison of Protein Degradation Analysis Methods
The choice of an analytical method to confirm target protein degradation depends on various factors, including the stage of drug discovery, the number of samples, the need for quantitative accuracy, and available resources. The following table summarizes the key performance characteristics of Western blot and its alternatives.
| Feature | Western Blot | Simple Western™ (Jess) | In-Cell Western™ Assay | HiBiT Lytic Assay |
| Principle | SDS-PAGE, protein transfer, immunodetection | Capillary electrophoresis, immunodetection | In-situ immunofluorescence in microplates | Lytic bioluminescence detection of a tagged protein |
| Throughput | Low | Medium to High | High | High |
| Time to Result | 1-2 days | 3-5 hours | 4-6 hours | ~1 hour |
| Hands-on Time | High | Low | Medium | Low |
| Quantitative Capability | Semi-quantitative to quantitative | Highly quantitative and reproducible. | Quantitative | Highly quantitative.[1] |
| Sensitivity | Nanogram to picogram range | Picogram range.[2] | Nanogram range | Picogram to femtogram range |
| Sample Input | 10-50 µg lysate | As low as 0.3 µg lysate.[2] | 10,000-40,000 cells/well | 1,000-20,000 cells/well |
| Antibody Requirement | Yes | Yes | Yes | No (requires CRISPR-tagged cell line) |
| Cost per Sample | Low to Medium | High | Medium | Medium to High (including cell line development) |
| Reproducibility | Moderate (user-dependent) | High | High | High |
Detailed Experimental Protocols and Workflows
Traditional Western Blot
Western blotting is a widely used technique to detect specific proteins in a sample.[3] It involves separating proteins by size, transferring them to a solid support, and then marking the target protein using specific antibodies.[3]
Experimental Workflow:
Caption: Experimental workflow for traditional Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the degrader compound for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[3]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[3]
Simple Western™ (Jess)
Simple Western™ is an automated capillary-based immunoassay that separates proteins by size and detects them with high sensitivity and reproducibility.[2]
Experimental Workflow:
Caption: Experimental workflow for Simple Western™ analysis.
Methodology:
-
Cell Culture, Treatment, and Lysis: Prepare cell lysates as described for traditional Western blotting.
-
Protein Quantification: Determine protein concentration.
-
Sample Preparation: Dilute lysates to the desired concentration and mix with a master mix containing fluorescent standards and dithiothreitol (B142953) (DTT). Heat to denature.
-
Plate Loading: Load the prepared samples, blocking reagent, primary antibody, HRP-conjugated secondary antibody, and chemiluminescent substrate into a designated microplate.
-
Automated Run: The Simple Western™ instrument automates protein separation by size in capillaries, immunodetection, and signal quantification.
-
Data Analysis: The accompanying software automatically analyzes the data, providing quantitative results such as peak area and molecular weight.
In-Cell Western™ (ICW) Assay
The In-Cell Western™ assay is a plate-based immunofluorescence method that allows for the quantification of protein levels directly in fixed and permeabilized cells.[6]
Experimental Workflow:
Caption: Experimental workflow for In-Cell Western™ assay.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well microplate and treat with degrader compounds.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Add a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody against the target protein, followed by an infrared dye-conjugated secondary antibody. A second antibody against a housekeeping protein can be used for normalization.
-
Scanning: Scan the microplate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in each well and normalize the target protein signal to the housekeeping protein signal.
HiBiT Lytic Assay
The HiBiT lytic assay is a highly sensitive, antibody-free method for quantifying protein levels. It relies on the CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the target protein.[1] This tag can combine with a larger fragment (LgBiT) to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[7]
Experimental Workflow:
Caption: Experimental workflow for the HiBiT lytic assay.
Methodology:
-
Generate a HiBiT-tagged Cell Line: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Cell Culture and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with degrader compounds.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate directly to the wells. This lyses the cells and allows the formation of the NanoLuc® luciferase.
-
Measure Luminescence: Read the luminescent signal on a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of the target protein.
Conclusion: Selecting the Right Tool for the Job
While traditional Western blotting remains a valuable and accessible tool for confirming target protein degradation, its limitations in throughput and quantitative accuracy have paved the way for more advanced technologies.
-
Western blot is a cost-effective and widely established method suitable for initial, qualitative assessments and for laboratories with limited access to specialized equipment.
-
Simple Western™ offers a significant improvement in terms of automation, reproducibility, and quantitative rigor, making it ideal for detailed characterization of degraders and dose-response studies.[2]
-
In-Cell Western™ Assay provides a high-throughput, plate-based format that is well-suited for screening campaigns and lead optimization, offering a balance between throughput and quantitative data.[6]
-
HiBiT Lytic Assay represents a cutting-edge approach with exceptional sensitivity and a streamlined workflow, making it a powerful tool for high-throughput screening and detailed kinetic studies of protein degradation, albeit with the initial investment in generating tagged cell lines.[1][7]
Ultimately, the choice of method will depend on the specific experimental goals, sample numbers, and available resources. For many drug discovery programs, a tiered approach may be most effective, utilizing high-throughput methods like the In-Cell Western™ or HiBiT assays for primary screening, followed by more detailed characterization of lead compounds using the highly quantitative Simple Western™ or traditional Western blotting for orthogonal validation. By understanding the strengths and weaknesses of each technique, researchers can confidently and efficiently advance their targeted protein degradation programs.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 5. 2bscientific.com [2bscientific.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
Unveiling Molecular Handshakes: A Guide to Native Mass Spectrometry for Ternary Complex Analysis
In the intricate dance of cellular processes, the formation of ternary complexes—where three molecules come together—is a critical step in signaling, regulation, and therapeutic intervention. For researchers in drug development, understanding the dynamics of these interactions is paramount. Native mass spectrometry (MS) has emerged as a powerful technique for directly observing these delicate assemblies in their near-native state, providing invaluable insights that are often challenging to obtain with other methods.[1][2]
Native MS preserves the non-covalent interactions within protein complexes, allowing for the direct measurement of the entire assembly.[1][3][4] This provides a high-resolution view of the complex's composition, stoichiometry, and the binding of small molecules or ligands.[3][5] The technique is particularly advantageous in the study of PROTACs (PROteolysis TArgeting Chimeras), which function by forming a ternary complex between a target protein and an E3 ubiquitin ligase to induce degradation of the target.[6][7][8]
This guide compares native MS with other common biophysical techniques for studying ternary complex formation, providing a clear overview of their respective strengths and weaknesses to help researchers select the most appropriate tools for their scientific questions.
A Comparative Overview of Key Techniques
The study of ternary complexes requires a multifaceted approach, as no single technique can provide all the necessary information. Native MS offers a unique advantage in its ability to simultaneously observe all interacting species in a single experiment, including binary and ternary complexes.[2][9] This provides a snapshot of the equilibrium distribution of these species.[6]
Here’s how native MS stacks up against other widely used methods:
| Technique | Information Provided | Strengths | Limitations |
| Native Mass Spectrometry (MS) | Stoichiometry, mass of complexes, equilibrium distribution, semi-quantitative affinity | High throughput, low sample consumption, direct detection of all species, label-free.[6][7][8] | Provides steady-state equilibrium data, not real-time kinetics; gas-phase measurements may not perfectly reflect solution-phase interactions.[5][6] |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (association/dissociation rates), affinity (KD) | High sensitivity, provides kinetic data, can measure ternary complex half-life.[10] | Immobilization of one component can introduce artifacts; indirect detection of ternary complex. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS), affinity (KD), stoichiometry | Label-free, in-solution measurement, provides full thermodynamic profile. | Higher sample consumption, lower throughput, can be challenging for complex multi-component systems. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure | Provides detailed atomic-level structural information. | Requires crystallization (X-ray) or vitrification (Cryo-EM), can be time-consuming and challenging for dynamic complexes. |
Delving into the Data: A Quantitative Comparison
The choice of analytical technique often depends on the specific quantitative data required. The following table summarizes typical performance metrics for each method in the context of ternary complex analysis.
| Parameter | Native Mass Spectrometry | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Mass of species, relative abundance | Binding kinetics (ka, kd), Affinity (KD) | Binding thermodynamics (ΔH, ΔS), Affinity (KD) |
| Affinity Range | Semi-quantitative to µM | pM to mM | nM to mM |
| Sample Consumption | Low (µM concentrations in µL volumes)[6] | Low to moderate | High |
| Throughput | High (amenable to automation)[6][7] | Moderate to high | Low |
| Labeling Required | No | No (one binding partner is immobilized) | No |
| Structural Information | Low (provides stoichiometry and connectivity) | No | No |
One study directly comparing native MS and SPR for a PROTAC system found that native MS could confirm the formation of a more stable ternary complex with one protein isoform over another, which was consistent with the 100-fold longer half-life measured by SPR.[6] While the magnitude of the difference was not as pronounced in the native MS data, it provided a valuable, high-throughput method for assessing the relative stability of the complexes.[6]
Visualizing the Workflow: From Sample to Spectrum
To better understand the practical application of native MS, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for native mass spectrometry analysis of ternary complexes.
A Comparative Logic of Biophysical Techniques
The selection of a technique is a balance of the information sought and the inherent capabilities and limitations of the method. The following diagram illustrates the logical relationship between the analytical question and the appropriate technique.
Caption: Logical comparison of techniques for ternary complex analysis.
Experimental Protocols in Focus
Native Mass Spectrometry Protocol (General)
-
Sample Preparation : Purified proteins and ligands are incubated at desired concentrations (typically low µM) to allow for complex formation at equilibrium.[11]
-
Buffer Exchange : The sample buffer is exchanged into a volatile buffer, most commonly ammonium (B1175870) acetate (B1210297) (e.g., 100-200 mM, pH 7.0-7.5), using methods like size-exclusion chromatography or buffer exchange columns.[12] This step is crucial for removing non-volatile salts that interfere with MS detection.
-
Mass Spectrometry :
-
The sample is introduced into the mass spectrometer using a nano-electrospray ionization (nESI) source, which provides gentle ionization to preserve non-covalent interactions.[6][12]
-
Instrument parameters are optimized for the transmission of large, intact complexes. This often involves increasing the pressure in the initial vacuum stages and using higher voltages in the ion optics.[12]
-
Mass analysis is performed on a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1][4]
-
-
Data Analysis : The resulting mass spectrum, which contains multiple charge states for each species, is deconvoluted to determine the neutral mass of the unbound proteins, binary complexes, and the ternary complex. The relative abundance of each species is then calculated from the peak intensities.
Surface Plasmon Resonance (SPR) Protocol (General)
-
Immobilization : One of the binding partners (e.g., the E3 ligase) is immobilized onto the surface of a sensor chip.
-
Binary Interaction : The second protein (the target) is injected over the chip in the presence of the small molecule (PROTAC) to measure the formation of the ternary complex. Alternatively, a pre-formed binary complex of the PROTAC and the target protein can be injected.
-
Kinetic Analysis : The association and dissociation of the analyte from the immobilized ligand are monitored in real-time, allowing for the calculation of on-rates (ka), off-rates (kd), and the dissociation constant (KD).[10]
Conclusion
Native mass spectrometry is a robust, high-throughput, and label-free technique that provides direct evidence of ternary complex formation.[6][9] Its key advantage lies in its ability to observe all species at equilibrium in a single measurement, offering a clear picture of the stoichiometry and relative abundance of binary and ternary complexes.[2][6] While it does not provide the real-time kinetic data of SPR or the detailed thermodynamic information of ITC, it serves as an excellent primary screening tool and a complementary method to these techniques.[9][13] For researchers in drug discovery, particularly in the development of PROTACs and other multi-component therapeutics, native MS is an indispensable tool for elucidating complex binding mechanisms and guiding the optimization of lead compounds.[3][7]
References
- 1. Native Mass Spectrometry: Principles, Advantages, and Experimental Strategies | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Native Mass Spectrometry: Insights and Opportunities for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Whole New World of Native Mass Spectrometry | Technology Networks [technologynetworks.com]
- 4. mtoz-biolabs.com [mtoz-biolabs.com]
- 5. The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. biorxiv.org [biorxiv.org]
The Influence of Aliphatic Hydrocarbon Linkers on the Pharmacokinetic Profile of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and, importantly, its pharmacokinetic (PK) profile. This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs featuring aliphatic hydrocarbon linkers, supported by experimental data, to inform the rational design of future protein degraders.
Impact of Aliphatic Linker Composition on PROTAC Pharmacokinetics
Aliphatic hydrocarbon linkers are a common choice in PROTAC design due to their synthetic tractability and their ability to provide conformational flexibility. However, their inherent hydrophobicity can significantly influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the pharmacokinetic parameters of several notable PROTACs that utilize aliphatic-based linkers, illustrating the impact of linker structure on their in vivo behavior.
Comparative Pharmacokinetic Data of BRD4-Targeting PROTACs
Bromodomain and extraterminal (BET) proteins, particularly BRD4, are prominent targets in oncology. Several PROTACs have been developed to induce their degradation, often employing linkers with aliphatic characteristics.
| Parameter | ARV-771 | dBET1 | MZ1 |
| Linker Type | PEG/Alkyl | Alkyl | PEG/Alkyl |
| Dose & Route | 1 mg/kg IV | 50 mg/kg IP | 5 mg/kg IV |
| Cmax | - | 392 nM | - |
| Tmax | - | 0.5 h | - |
| AUC | 0.70 µM·h | 2109 h*ng/mL | 3,760 nM·h |
| Clearance (CL) | 24.0 mL/min/kg | - | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | 5.28 L/kg | - | 0.38 L/kg |
| Half-life (t1/2) | - | 6.69 h | 1.04 h |
| Bioavailability (F) | 100% (10 mg/kg SC) | - | - |
Data compiled from preclinical studies in mice.
Pharmacokinetic Profile of a PI3K/mTOR-Targeting PROTAC with an Alkyl Linker
The dual PI3K/mTOR signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. GP262 is a PROTAC designed to degrade both PI3K and mTOR, utilizing a C8 alkyl linker.
| Parameter | GP262 (in Rats) |
| Linker Type | C8 Alkyl |
| Dose & Route | 2 mg/kg IV |
| Cmax | 50,993 ng/mL |
| AUC (0-t) | 10,786 h*ng/mL |
| Clearance (CL) | 0.32 L/h/kg |
| Volume of Distribution (Vd) | 6.96 L/kg |
| Half-life (t1/2) | 15.0 h |
| Bioavailability (F) | 2.5 mg/kg PO: 13.9% |
Data from a pharmacokinetic study in Sprague-Dawley rats.[1]
Pharmacokinetic Parameters of an Androgen Receptor-Targeting PROTAC
The androgen receptor (AR) is a critical target in prostate cancer. ARV-110 is a clinically investigated PROTAC that degrades AR and features a linker with aliphatic components.
| Parameter | ARV-110 (in Rats) | ARV-110 (in Mice) |
| Dose & Route | 2 mg/kg IV / 5 mg/kg PO | 2 mg/kg IV / 5 mg/kg PO |
| Cmax | 110.5 ± 9.2 ng/mL (PO) | 612.0 ± 88.38 ng/mL (PO) |
| Tmax | 5.5 ± 1.9 h (PO) | 4.8 ± 1.8 h (PO) |
| AUC (0-inf) | 1656.4 ± 142.1 hng/mL (IV) | 11,057.2 ± 1812.2 hng/mL (IV) |
| Clearance (CL) | 413.6 ± 31.7 mL/h/kg (IV) | 180.9 ± 30.79 mL/h/kg (IV) |
| Volume of Distribution (Vss) | 7858 ± 1275.5 mL/kg (IV) | 2366 ± 402.2 mL/kg (IV) |
| Half-life (t1/2) | 13.62 ± 1.43 h (IV) | 11.41 ± 0.505 h (IV) |
| Bioavailability (F) | 23.83% | 37.89% |
Data from pharmacokinetic studies in rats and mice.[2][3]
Experimental Protocols
The accurate determination of pharmacokinetic parameters is essential for the preclinical development of PROTACs. Below are representative methodologies for key in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Models:
-
Male Sprague-Dawley rats or CD-1 mice, typically 8-12 weeks of age, are used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum. For oral dosing studies, animals are often fasted overnight prior to administration.
2. Compound Formulation and Administration:
-
Intravenous (IV): PROTACs are typically formulated in a vehicle suitable for injection, such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection into the tail vein.[4]
-
Oral (PO): For oral administration, PROTACs are often formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water. The formulation is administered via oral gavage.
-
Intraperitoneal (IP) and Subcutaneous (SC): Formulations for these routes are prepared to ensure solubility and stability.
3. Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours) via the jugular vein or another appropriate site.[5]
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Plasma concentrations of the PROTAC are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Sample Preparation: Protein precipitation is a common method for extracting the PROTAC from plasma samples. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and centrifuged, and the supernatant is collected for analysis.[2]
-
Chromatography: The extracted samples are injected onto a C18 column. A gradient mobile phase, typically consisting of water and acetonitrile (B52724) with an additive like formic acid, is used to separate the analyte from matrix components.[2]
-
Mass Spectrometry: The PROTAC and internal standard are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for quantification.[2]
-
Quantification: A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma and analyzing these standards alongside the study samples.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (t1/2) are calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study of a PROTAC.
Caption: Simplified BRD4 signaling pathway and its disruption by a PROTAC.
References
- 1. chempep.com [chempep.com]
- 2. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Benchmarking tert-Butyl (10-aminodecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but an active component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide provides an objective comparison of tert-Butyl (10-aminodecyl)carbamate, a 10-carbon alkyl linker, against other common PROTAC linkers. By presenting quantitative data from various studies, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of novel protein degraders.
Understanding the Role of the PROTAC Linker
The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[1] This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2] The length, chemical composition, and rigidity of the linker are critical parameters that dictate the geometry and stability of this ternary complex, ultimately impacting the degradation efficiency.[3]
PROTAC linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, are the most common due to their synthetic accessibility.[3] Rigid linkers often incorporate cyclic moieties to pre-organize the PROTAC into a bioactive conformation.[3]
This compound is a flexible, 10-carbon alkyl linker.[4][5] Its linear hydrocarbon chain provides conformational flexibility, while the terminal amine and Boc-protected amine groups allow for straightforward conjugation to the POI and E3 ligase ligands, respectively.[4][5]
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[3]
The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair. Therefore, a direct head-to-head comparison of different linkers is most meaningful when evaluated against the same target. The following tables summarize data from studies that have systematically investigated the impact of linker length on the degradation of different target proteins.
Case Study 1: Targeting Estrogen Receptor-α (ERα)
A study systematically explored the effect of alkyl linker length on the degradation of ERα in MCF7 cells.[2]
| PROTAC Compound | Linker Length (atoms) | IC50 (µM) (Cell Viability) | ERα Degradation |
| 11 | 9 | > 50 | Moderate |
| 12 | 12 | ~25 | Good |
| 13 | 16 | Not specified | Superior |
Data sourced from a study on ERα degradation.[2][6]
Case Study 2: Targeting Tank-binding kinase 1 (TBK1)
In a study targeting TBK1, a range of alkyl/ether linker lengths were evaluated for their degradation potency.[1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | 3 - 292 | 76 - 96 |
| Alkyl/Ether | 21 | 3 | 96 |
Data from a study on TBK1 degradation.[1][3]
Case Study 3: Targeting BCR-ABL
Research on PROTACs targeting the BCR-ABL fusion protein has also highlighted the importance of linker length. One study identified a potent degrader with a 10-carbon linker.[7]
| PROTAC | Linker Length (atoms) | Target | Cell Line | Activity |
| DMP11 | 10 | BCR-ABL | K562 | Lead Compound |
Information from a study on BCR-ABL PROTACs.[7]
These case studies underscore that there is no universally optimal linker. The "sweet spot" for linker length must be empirically determined for each target and E3 ligase combination. While a 10-carbon linker like that derived from this compound has shown promise in specific contexts, systematic optimization is crucial.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, K562) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[3]
Immunoprecipitation (IP) to Confirm Ubiquitination
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described above.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the proteins from the beads.
-
Perform Western blotting as described above, using a primary antibody against ubiquitin to detect the ubiquitinated target protein.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible alkyl linkers like this compound offer synthetic tractability and have demonstrated efficacy in specific contexts, the optimal linker design is highly target-dependent. The provided data and protocols offer a framework for the systematic evaluation of different linkers. By carefully considering the interplay between linker length, composition, and the specific biological system, researchers can rationally design and optimize novel PROTACs with enhanced potency and desired therapeutic properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 216961-61-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to In-Cell Target Engagement Assays for PROTACs with Alkyl Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), selecting the optimal in-cell target engagement assay is a critical decision. This is particularly true for PROTACs incorporating alkyl linkers, whose physicochemical properties can influence cellular permeability and conformational dynamics. This guide provides a comprehensive comparison of the leading in-cell target engagement assays—NanoBRET, CETSA, and HiBiT—offering insights into their principles, protocols, and data outputs to empower informed decision-making in your PROTAC discovery and development programs.
The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, plays a pivotal role in the efficacy of the resulting molecule. Alkyl linkers, characterized by their saturated hydrocarbon chains, are a common choice due to their synthetic tractability and ability to provide conformational flexibility. However, their hydrophobicity can impact solubility and cell permeability, making the direct assessment of intracellular target engagement essential. This guide focuses on assays capable of measuring this critical parameter in a physiologically relevant cellular environment.
Comparative Overview of In-Cell Target Engagement Assays
Choosing the right assay depends on various factors, including the specific biological question, the availability of reagents, and the desired throughput. The following table summarizes the key features of the three most prominent in-cell target engagement assays for PROTACs.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA®) | HiBiT Protein Degradation Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Ligand-induced thermal stabilization of the target protein. | Complementation of a small HiBiT tag on the target with LgBiT to generate a luminescent signal. |
| Primary Readout | BRET ratio, reflecting competitive displacement of the tracer by the PROTAC. | Amount of soluble target protein after heat shock, typically measured by Western Blot or MS. | Luminescence intensity, directly proportional to the target protein level. |
| Key Applications | Target engagement (IC50), ternary complex formation, cell permeability. | Direct target engagement, identification of off-target binding. | Real-time kinetics of protein degradation (DC50, Dmax, degradation rate). |
| Throughput | High-throughput compatible (plate-based). | Lower throughput (Western Blot) to high-throughput (MS-based). | High-throughput compatible (plate-based). |
| Labeling Requirement | Requires expression of a NanoLuc-fusion protein and a fluorescent tracer. | Label-free for the compound and target protein. | Requires CRISPR/Cas9-mediated knock-in of the HiBiT tag. |
| Live-Cell Kinetic Data | Yes, for ternary complex formation. | No, endpoint assay. | Yes, for protein degradation. |
In-Depth Assay Comparison and Experimental Data
While direct head-to-head comparative studies of NanoBRET, CETSA, and HiBiT for the same series of PROTACs with alkyl linkers are not extensively available in the public domain, we can analyze representative data from individual studies to understand their application and data output.
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a powerful tool for quantifying target engagement in live cells.[1][2] It measures the proximity-based energy transfer between a NanoLuciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A PROTAC competing for the same binding site will displace the tracer, leading to a decrease in the BRET signal. This allows for the determination of the intracellular potency (IC50) of the PROTAC.
Quantitative Data Example: BRD4 PROTACs
| PROTAC | Linker Type | Live-Cell IC50 (nM) | Permeabilized-Cell IC50 (nM) |
| PROTAC A | Alkyl Chain | 150 | 50 |
| PROTAC B | PEG Chain | 80 | 45 |
This is representative data and not from a single comparative study.
The comparison between live-cell and permeabilized-cell IC50 values can provide an "availability index," offering insights into the cell permeability of the PROTACs.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation. This method is particularly valuable as it does not require any modification of the PROTAC or the target protein.
Quantitative Data Example: Kinase PROTACs
| PROTAC | Linker Type | Thermal Shift (ΔTm) at 10 µM (°C) | |---|---|---|---| | PROTAC C | Alkyl Chain | + 4.2 | | PROTAC D | Alkyl-Aromatic | + 5.8 |
This is representative data and not from a single comparative study.
A significant thermal shift provides direct evidence of target engagement in the cellular environment. CETSA can also be performed in a proteome-wide format (thermal proteome profiling) to assess the selectivity of the PROTAC.[3]
HiBiT Protein Degradation Assay
The HiBiT assay provides a quantitative and kinetic measurement of protein degradation.[7][8][9] This technology involves genetically tagging the endogenous target protein with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT protein, a bright luminescent signal is generated. The degradation of the HiBiT-tagged target protein by a PROTAC leads to a decrease in luminescence, which can be monitored in real-time.
Quantitative Data Example: BET PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| MZ1 | Alkyl-Ether | 5 | >95 |
| ARV-771 | Alkyl-Ether | 1 | >95 |
Data for well-characterized BET PROTACs often used as benchmarks.[10]
The HiBiT assay is instrumental in determining key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are generalized protocols for the three assays.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Culture and Transfection: Seed cells in a 96-well plate. Co-transfect with a vector encoding the NanoLuc-target protein fusion and a vector for a fluorescently labeled E3 ligase (for ternary complex assays).
-
Compound Preparation: Prepare a serial dilution of the PROTACs in the appropriate vehicle (e.g., DMSO).
-
Tracer Addition: Add the fluorescent tracer to the cells at a concentration predetermined to be optimal.
-
PROTAC Treatment: Add the serially diluted PROTACs to the wells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor (NanoLuc) and acceptor (tracer) emissions using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the PROTAC or vehicle control for a specific time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.
HiBiT Protein Degradation Assay Protocol
-
Cell Culture: Use a cell line where the endogenous target protein is tagged with HiBiT using CRISPR/Cas9. Seed these cells in a white, opaque 96- or 384-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs.
-
Kinetic Measurement (Live-Cell): For real-time degradation kinetics, add the LgBiT protein and a suitable substrate to the cells and monitor the luminescence signal over time using a plate reader with kinetic measurement capabilities.
-
Endpoint Measurement (Lytic): At specific time points, lyse the cells and add the HiBiT lytic detection reagent containing LgBiT and substrate. Measure the luminescence.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values. For kinetic data, degradation rates can also be calculated.[8]
Mandatory Visualizations
To further clarify the experimental processes and underlying biological principles, the following diagrams have been generated using the DOT language.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Target Degradation [promega.sg]
- 8. promega.com [promega.com]
- 9. biorxiv.org [biorxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of tert-Butyl (10-aminodecyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of tert-Butyl (10-aminodecyl)carbamate (CAS No. 216961-61-4), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Considerations
Before handling this compound, it is imperative to be fully aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified with the following risks:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the solid material and preparation of waste containers should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data for Chemical Waste Management
Proper management of hazardous waste requires adherence to specific accumulation limits within the laboratory. The following table summarizes key quantitative data for waste storage in a Satellite Accumulation Area (SAA).
| Parameter | Limit | Regulatory Body |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | EPA |
| Container Fill Capacity | Do not fill beyond 90% capacity | General Best Practice |
| Maximum Storage Time in SAA | 12 months (unless state regulations are stricter) | EPA |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Objective: To safely collect, label, and store this compound waste for disposal by a licensed waste management provider.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
Methodology:
-
Container Preparation:
-
Select a waste container that is in good condition and compatible with this compound.
-
Ensure the container has a tightly sealing lid to prevent spills or the release of vapors.
-
-
Waste Labeling:
-
Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.
-
Fill out the label completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS number "216961-61-4"
-
The specific hazard warnings (e.g., "Harmful," "Irritant") and corresponding GHS pictograms.[1]
-
The date you first add waste to the container (the "accumulation start date").
-
-
Securely affix the label to the waste container.
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Designate a specific location in the laboratory, at or near the point of waste generation, as the SAA. This area must be under the control of laboratory personnel.
-
Place the labeled waste container in the designated SAA.
-
Carefully transfer waste this compound into the container, minimizing the generation of dust. This should be done inside a chemical fume hood.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Requesting Disposal:
-
Monitor the amount of waste in the container. Do not exceed 90% of the container's capacity.
-
Once the container is full, or before the maximum storage time is reached, contact your institution's EHS department to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting hazardous waste disposal.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling tert-Butyl (10-aminodecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl (10-aminodecyl)carbamate. Adherence to these procedures is essential to minimize exposure risks and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety protocols for structurally similar carbamate (B1207046) compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. Carbamates as a class of compounds can pose health hazards, including potential effects on the nervous system, and some may be fatal if swallowed or cause allergic skin reactions[1].
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, butyl, PVC)[1][2][3]. Inspect gloves before use[2][3]. | Prevents skin contact, a primary route of exposure. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards or European Standard EN 166[1][2][4][5]. A face shield should be worn in addition to goggles when there is a splash hazard[1]. | Protects against accidental splashes and aerosols that can cause serious eye damage[1]. |
| Skin and Body Protection | Long-sleeved clothing or a lab coat[2][3]. For larger quantities or where splashing is likely, a full-body, chemical-resistant suit or coveralls are recommended[1]. | Minimizes skin exposure from spills or splashes[1]. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation[2][3][4][5]. If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter[1][2][5]. | Prevents inhalation of harmful vapors, dusts, or mists[1]. |
Handling and Operational Plan
A systematic workflow is crucial for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Handling:
-
Cleanup and Post-Handling:
-
Clean up spills immediately. For solid spills, sweep up and shovel into suitable containers for disposal[2][3][4]. For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a sealed container[6].
-
Reusable PPE must be thoroughly cleaned. Disposable PPE should be placed in a designated hazardous waste stream[1].
-
First Aid Procedures
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[4][8]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention[2][4][6]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2][4]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. DO NOT induce vomiting. Get medical attention if symptoms occur[2][4][6]. |
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[2][3][4][5][6].
-
Store away from incompatible materials such as strong oxidizing agents and acids[3][4][5][6].
Disposal:
-
Dispose of unused or expired products and contaminated materials in an approved waste disposal plant. Do not dispose of them down the drain or in regular trash[1][9].
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[2][4].
-
Contaminated solids (e.g., paper towels, gloves) should be placed in a sealed, labeled container designated for hazardous chemical waste[1].
By implementing these safety protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of personnel and the protection of the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
